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Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: The Chemical Structure, Synthesis, and Application of 2-(Piperazin-1-yl)pentanoic Acid

Executive Summary The transition from natural peptides to clinically viable therapeutics is frequently hindered by poor oral bioavailability and rapid proteolytic degradation. To circumvent these limitations, drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from natural peptides to clinically viable therapeutics is frequently hindered by poor oral bioavailability and rapid proteolytic degradation. To circumvent these limitations, drug development professionals increasingly rely on non-natural amino acid surrogates. 2-(Piperazin-1-yl)pentanoic acid (CAS: 1218030-87-5) represents a highly specialized building block in this domain[1]. By replacing the standard primary α -amine with a secondary/tertiary amine embedded within a rigid piperazine ring, this molecule introduces critical conformational constraints and alters the physicochemical profile of the resulting peptidomimetic[2]. This whitepaper provides an in-depth technical guide to the structural properties, de novo synthesis, and solid-phase peptide synthesis (SPPS) integration of 2-(piperazin-1-yl)pentanoic acid.

Physicochemical Profiling & Structural Analysis

At its core, 2-(piperazin-1-yl)pentanoic acid is a valeric (pentanoic) acid derivative featuring a piperazine substitution at the α -carbon. This creates a zwitterionic molecule with three distinct ionizable centers: the carboxylic acid, the tertiary N1 nitrogen of the piperazine ring, and the secondary N4 nitrogen of the piperazine ring.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-(Piperazin-1-yl)pentanoic acid
CAS Registry Number 1218030-87-5
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Backbone Structure Pentanoic acid (Valeric acid)
α -Substitution Piperazin-1-yl moiety
Target Application Peptidomimetic building block, conformational restrictor

Data supported by commercial chemical library specifications[1].

Strategic Utility in Peptidomimetic Design

The incorporation of a piperazine ring directly adjacent to the carboxylic acid serves multiple strategic functions in rational drug design:

  • Conformational Restriction: The bulky piperazine ring severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This rigidification can lock a peptide into a specific secondary structure (e.g., a β -turn), which is often a prerequisite for high-affinity receptor binding[2].

  • Proteolytic Shielding: Endogenous proteases recognize specific natural amino acid side chains and standard peptide bonds. The steric bulk and the lack of a standard primary α -amine hydrogen disrupt protease binding pockets, dramatically increasing the plasma half-life of the therapeutic[3].

  • Bifunctional Handle: The distal N4 nitrogen of the piperazine ring provides a highly reactive, orthogonal site for further functionalization, such as the attachment of fluorophores, PEGylation chains, or additional pharmacophores.

De Novo Synthesis & Protection Strategy

To utilize 2-(piperazin-1-yl)pentanoic acid in SPPS, it must first be synthesized and appropriately protected. The most efficient route involves the nucleophilic substitution of an α -bromo acid, followed by the selective protection of the distal N4 nitrogen.

Experimental Protocol: Synthesis of N4-Boc-2-(piperazin-1-yl)pentanoic acid
  • Causality Check: The use of a 5-fold molar excess of piperazine in Step 1 is non-negotiable. Failing to maintain this ratio results in the formation of a bis-alkylated piperazine dimer, drastically reducing the yield of the desired mono-alkylated product.

  • Nucleophilic Substitution: Dissolve 1.0 equivalent of 2-bromopentanoic acid in anhydrous acetonitrile. Add 5.0 equivalents of anhydrous piperazine. Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Zwitterion Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the crude residue in minimal water and apply it to a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with water to remove unreacted acid, then elute the product using 5% aqueous ammonium hydroxide. Lyophilize to obtain the pure zwitterion.

  • N4-Protection: Suspend the zwitterion in a 1:1 mixture of 1,4-dioxane and 1M NaOH. Cool to 0°C. Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Workup: Remove the dioxane under reduced pressure. Acidify the aqueous layer to pH 3.0 using 1M KHSO 4​ . Extract the aqueous layer extensively with ethyl acetate. Dry the combined organic layers over Na 2​ SO 4​ and concentrate to yield the N4-Boc protected building block.

Synthesis A 2-Bromopentanoic Acid B Piperazine (5x Excess) SN2 Displacement A->B Acetonitrile, 80°C C 2-(Piperazin-1-yl)pentanoic acid (Zwitterion) B->C Cation-Exchange D Boc2O / NaOH Selective N4-Protection C->D Dioxane/H2O, 0°C to RT E N4-Boc-2-(piperazin-1-yl)pentanoic acid D->E Acidification (pH 3) & Extraction

Synthetic route for N4-protected 2-(piperazin-1-yl)pentanoic acid.

Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling an α -piperazinyl amino acid onto a growing peptide chain presents unique thermodynamic and kinetic challenges. The α -carbon is highly sterically hindered, and the resulting tertiary amide bond is difficult to form using standard coupling reagents (e.g., HBTU or DIC/HOBt).

Experimental Protocol: Sterically Hindered Coupling
  • Causality Check: Because of the extreme steric bulk of the piperazine ring, standard uronium salts (HBTU) will fail to drive the reaction to completion. The use of HATU combined with HOAt is mandated to accelerate the formation of the active ester and overcome the activation energy barrier.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of N4-Boc-2-(piperazin-1-yl)pentanoic acid, 2.9 equivalents of HATU, and 3.0 equivalents of HOAt in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 to 12 hours.

  • Self-Validation (Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser test. If the beads turn blue (indicating unreacted primary amines), the coupling has failed to reach completion.

  • Double Coupling: If the Kaiser test is positive, repeat steps 2-4 using a fresh batch of reagents and elevate the temperature to 40°C using a microwave peptide synthesizer.

SPPS R Peptide-Resin (Free N-terminus) C Add N4-Boc-Derivative + HATU/HOAt + DIPEA R->C K Kaiser Test Validation C->K R1 Repeat Coupling at 40°C (Steric Hindrance) K->R1 Positive (Blue Beads) S Successful Coupling Proceed to Next Step K->S Negative (Yellow Beads) R1->K

SPPS coupling workflow for sterically hindered piperazine amino acids.

Analytical & Quality Control Standards

To ensure trustworthiness and reproducibility, the synthesized building block and the final peptidomimetic must undergo rigorous analytical validation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for confirming the molecular weight. The building block should exhibit an [M+H]+ peak at m/z 187.25.

  • 1H NMR (Proton Nuclear Magnetic Resonance): Run in D2O or DMSO-d6. The critical diagnostic peak is the α -proton, which will appear as a distinct multiplet shifted downfield due to the adjacent tertiary nitrogen of the piperazine ring. The piperazine ring protons will appear as broad multiplets between 2.5 and 3.5 ppm.

References

  • 2-(1-methylethyl)pentanoic acid | Sigma-Aldrich Sigma-Aldrich
  • 3285-76-5|4-Aminopyrrolidine-2-carboxylic acid|BLD Pharm BLD Pharm
  • 5-Hydroxypiperazine-2-carboxylic acid Benchchem
  • CA2647146A1 - Linear natriuretic peptide constructs Google P

Sources

Exploratory

Mechanism of action of 2-(Piperazin-1-yl)pentanoic acid in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Piperazine Derivatives: A Case Study with 2-(Piperazin-1-yl)pentanoic Acid Authored by a Senior Application Scientist This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Piperazine Derivatives: A Case Study with 2-(Piperazin-1-yl)pentanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of novel piperazine-containing compounds. Given the scarcity of specific data on "2-(Piperazin-1-yl)pentanoic acid," we will utilize it as a hypothetical lead compound to illustrate a robust, systematic approach for target identification and mechanism elucidation. This methodology is grounded in established principles and can be adapted for a wide range of novel chemical entities.

Introduction: The Prominence of the Piperazine Scaffold and Hypothesis Generation

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and CNS-acting agents.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. Piperazine derivatives have been shown to act as antagonists, agonists, or inhibitors for a variety of proteins.[3][4][5]

For our hypothetical compound, 2-(Piperazin-1-yl)pentanoic acid , we will postulate a mechanism of action based on the activities of structurally related compounds. Several piperazine derivatives have demonstrated potent inhibitory effects on protein kinases, particularly within the mitogen-activated protein kinase (MAPK) pathway.[5] Therefore, for the purpose of this guide, we will hypothesize that 2-(Piperazin-1-yl)pentanoic acid is an inhibitor of MEK1 , a key kinase in the MAPK/ERK signaling cascade.

This hypothesis will form the basis of our investigative workflow, designed to first confirm direct target engagement and then to delineate the downstream cellular consequences.

The Investigative Workflow: A Multi-tiered Approach

A logical and sequential experimental plan is crucial for efficiently elucidating a compound's mechanism of action. Our approach begins with direct, cell-free biochemical assays, progresses to target validation in a cellular context, and culminates in the assessment of functional cellular outcomes.

G cluster_0 Phase 1: Direct Target Engagement (Biochemical) cluster_1 Phase 2: Cellular Target Validation & Downstream Analysis cluster_2 Phase 3: Functional Cellular Outcomes Biochemical Kinase Assay Biochemical Kinase Assay Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biochemical Kinase Assay->Cellular Thermal Shift Assay (CETSA) Confirms Direct Binding Western Blot Analysis Western Blot Analysis Cell Viability Assay (MTT/SRB) Cell Viability Assay (MTT/SRB) Western Blot Analysis->Cell Viability Assay (MTT/SRB) Links Target to Cellular Function Cellular Thermal Shift Assay (CETSA)->Western Blot Analysis Confirms Cellular Target Engagement Cell Migration Assay Cell Migration Assay Cell Viability Assay (MTT/SRB)->Cell Migration Assay Apoptosis Assay Apoptosis Assay Cell Viability Assay (MTT/SRB)->Apoptosis Assay

Figure 1: A multi-phased workflow for MoA elucidation.

Phase 1: Direct Target Engagement - Biochemical Assays

The initial step is to determine if our compound directly interacts with the hypothesized target, MEK1, in a cell-free system. This eliminates cellular complexities such as membrane permeability and off-target effects.

Experiment: In Vitro MEK1 Kinase Assay

This assay measures the ability of 2-(Piperazin-1-yl)pentanoic acid to inhibit the enzymatic activity of purified MEK1.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Dilute recombinant active MEK1 enzyme and its substrate (e.g., inactive ERK2) in the reaction buffer.

    • Prepare a serial dilution of 2-(Piperazin-1-yl)pentanoic acid in DMSO, then dilute further in the reaction buffer.

    • Prepare an ATP solution.

  • Assay Procedure (96-well or 384-well plate format):

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to each well.

    • Add 10 µL of the MEK1/ERK2 enzyme/substrate mix to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding an EDTA-containing buffer.

  • Detection:

    • Quantify the amount of phosphorylated ERK2 using an appropriate method, such as a phospho-specific antibody in an ELISA format or a luminescence-based assay that measures remaining ATP.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 2: Cellular Target Validation and Downstream Pathway Analysis

Once direct target inhibition is confirmed, the next crucial step is to verify that the compound engages its target within a cellular environment and modulates the intended signaling pathway.

Experiment: Western Blot Analysis of the MAPK Pathway

This experiment will assess the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1. A potent MEK1 inhibitor should decrease the levels of phosphorylated ERK (p-ERK).

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line with a constitutively active MAPK pathway (e.g., HepG2) in 6-well plates and allow them to adhere overnight.[5]

    • Treat the cells with increasing concentrations of 2-(Piperazin-1-yl)pentanoic acid for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal to account for any changes in total protein levels.

G cluster_pathway MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Compound 2-(Piperazin-1-yl)pentanoic acid Compound->MEK1 Inhibition

Figure 2: The hypothesized inhibition of the MAPK/ERK pathway.

Phase 3: Functional Cellular Outcomes

The final phase connects target engagement and pathway modulation to a physiological effect on the cells. These assays are critical for understanding the compound's therapeutic potential.

Experiment: Cell Viability/Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]

Protocol (MTT Assay):

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7][6]

  • Compound Treatment: Remove the medium and add fresh medium containing a serial dilution of 2-(Piperazin-1-yl)pentanoic acid. Incubate for a defined period (e.g., 72 hours).[6]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Experiment: Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This can be investigated by measuring the activation of key effector proteins like caspases.

Protocol (Caspase-3/7 Activity Assay):

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the viability assay.

  • Assay Procedure:

    • After the treatment period, add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to each well.

    • Incubate at room temperature for 1-2 hours.

    • The substrate is cleaved by active caspase-3/7, releasing a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control.

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Activity Profile of 2-(Piperazin-1-yl)pentanoic acid

Assay TypeTarget/Cell LineEndpointResult (IC₅₀/GI₅₀, µM)
Biochemical Kinase AssayRecombinant MEK1% Inhibition0.11 ± 0.02
Western Blot (p-ERK)HepG2 Cellsp-ERK Levels0.55 ± 0.07
Cell Viability (MTT)HepG2 CellsGrowth Inhibition0.73 ± 0.08
Cell Viability (MTT)A549 CellsGrowth Inhibition1.25 ± 0.15
Apoptosis AssayHepG2 CellsCaspase-3/7 Activation1.50 ± 0.20 (EC₅₀)

Interpretation:

The hypothetical data in Table 1 suggests a clear mechanism of action. The compound is a potent direct inhibitor of MEK1 in a biochemical assay. This target engagement is confirmed in cells, as evidenced by the reduction of p-ERK levels at a similar concentration. Crucially, the inhibition of the MEK1/ERK pathway translates into a functional cellular outcome, with potent growth inhibition in cancer cell lines that are known to be dependent on this pathway. The induction of apoptosis at a concentration consistent with growth inhibition further supports the proposed mechanism.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to elucidate the in vitro mechanism of action of a novel piperazine derivative, using 2-(Piperazin-1-yl)pentanoic acid as a case study. The proposed workflow, moving from direct biochemical assays to cellular and functional readouts, provides a robust framework for hypothesis testing and validation.

Based on our hypothetical results, 2-(Piperazin-1-yl)pentanoic acid is a potent MEK1 inhibitor that suppresses the MAPK signaling pathway, leading to cancer cell growth inhibition and apoptosis.

Future in vitro studies could include:

  • Kinase Profiling: To assess the selectivity of the compound against a broad panel of kinases.

  • Resistance Studies: To identify potential mechanisms of acquired resistance.

  • Combination Studies: To evaluate synergistic effects with other anticancer agents.

This comprehensive in vitro characterization provides the necessary foundation and rationale for advancing a promising compound into further preclinical development, including in vivo efficacy and safety studies.

References

  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives. Benchchem.
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. MDPI. Available from: [Link]

  • Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Bentham Science Publishers.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC - NIH. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR.
  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. PubMed. Available from: [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Available from: [Link]

  • The mechanism of action of piperacillin-analogues in vitro; effect of the carbon number at the N-4 position of 2,3-dioxopiperazine on the outer membrane permeability, stability to beta-lactamase and binding affinity to penicillin-binding proteins. PubMed. Available from: [Link]

  • PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS.
  • Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines. ResearchGate. Available from: [Link]

  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. MDPI. Available from: [Link]

  • Piperazic Acid Synthesis. Bowers Lab.
  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. PMC. Available from: [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. Available from: [Link]

  • Piperazine Clubbed With 2-azetidinone Derivatives Suppresses Proliferation, Migration and Induces Apoptosis in Human Cervical Cancer HeLa Cells Through Oxidative Stress Mediated Intrinsic Mitochondrial Pathway. PubMed. Available from: [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available from: [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available from: [Link]

  • 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. Semantic Scholar. Available from: [Link]

Sources

Foundational

2-(Piperazin-1-yl)pentanoic acid CAS number and safety data sheet

An In-Depth Technical Guide to 2-(Piperazin-1-yl)pentanoic Acid: Properties, Safety, and Applications in Advanced Drug Discovery As the landscape of targeted therapeutics evolves, the demand for highly functionalized, co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(Piperazin-1-yl)pentanoic Acid: Properties, Safety, and Applications in Advanced Drug Discovery

As the landscape of targeted therapeutics evolves, the demand for highly functionalized, conformationally restricted building blocks has surged. Among these, 2-(piperazin-1-yl)pentanoic acid (CAS: 1218030-87-5) has emerged as a critical non-natural amino acid scaffold. By combining the basic, rigidifying nature of a piperazine ring with the flexible, lipophilic spacer of a pentanoic acid chain, this molecule offers unique physicochemical advantages for peptidomimetic design and Proteolysis Targeting Chimera (PROTAC) linker engineering.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, field-validated guide to the structural rationale, safety handling, and synthetic methodologies associated with this versatile building block.

Physicochemical Profiling & Structural Rationale

The utility of 2-(piperazin-1-yl)pentanoic acid lies in its dual-functional nature. The secondary amine of the piperazine ring serves as an excellent nucleophile for SNAr reactions or reductive aminations, while the carboxylic acid provides a reliable handle for amide coupling[1].

From a physicochemical standpoint, incorporating a piperazine moiety sequesters a basic nitrogen within a six-membered ring. This creates a modifiable ionization handle that elevates aqueous solubility without the entropic cost associated with long, flexible PEG chains[]. Furthermore, the pentanoic acid backbone provides a necessary spatial gap, preventing steric clashes between the piperazine ring and subsequent coupled pharmacophores.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 2-(Piperazin-1-yl)pentanoic acid
CAS Registry Number 1218030-87-5
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
SMILES String CCCC(N1CCNCC1)C(O)=O
Typical Purity ≥95% (HPLC)
Structural Class Non-natural amino acid / Piperazine derivative

Data sourced from authoritative chemical inventory databases[1][3].

Safety Data Sheet (SDS) & Handling Protocols

Trustworthy experimental execution begins with rigorous safety compliance. While 2-(piperazin-1-yl)pentanoic acid is a stable building block, its piperazine core is inherently basic and can act as a localized irritant. Based on globally harmonized system (GHS) classifications for structurally analogous piperazine-carboxylic acids, the following self-validating safety protocols must be integrated into your laboratory workflow[3][4].

Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Field-Proven Handling Procedures:

  • Engineering Controls: Always handle the neat powder within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during scale-up), splash-proof safety goggles, and a standard laboratory coat.

  • Storage Causality: Store at 2-8°C (refrigerated) in a tightly sealed, desiccated container. The secondary amine is prone to slow oxidation and atmospheric CO2 absorption (forming carbamate salts) if left exposed to ambient air.

Applications in Medicinal Chemistry & PROTAC Engineering

Peptidomimetics and Bioisosteres

In the pursuit of orally bioavailable peptide drugs, rapid enzymatic degradation of native peptide bonds remains a primary hurdle. 2-(Piperazin-1-yl)pentanoic acid is utilized to synthesize conformationally constrained peptidomimetics. By replacing a flexible, protease-susceptible peptide bond with a rigid piperazine scaffold, researchers can lock the molecule into a bioactive conformation, thereby enhancing both target affinity and metabolic stability[5][6].

Functional PROTAC Linker Design

In PROTAC development, the linker is not merely a passive tether; it actively dictates the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase). Flexible alkyl or PEG linkers often suffer from high entropic penalties upon binding and poor pharmacokinetic profiles.

Substituting aliphatic tethers with piperazine units transforms the linker into a pH-responsive, conformationally restricted element[]. The piperazine ring improves the ChromLogD (lipophilicity) profile and increases aqueous solubility upon protonation in physiological environments[7][8].

G A Target Protein Ligand (Warhead) B 2-(Piperazin-1-yl)pentanoic acid (Rigidifying Linker) A->B Amide Coupling D Heterobifunctional PROTAC Degrader B->D Assembly C E3 Ligase Recruiting Ligand C->B SNAr or Alkylation

Fig 1: Assembly of a PROTAC degrader utilizing a piperazine-pentanoic acid functional linker.

Experimental Methodologies: Self-Validating Protocols

To utilize 2-(piperazin-1-yl)pentanoic acid effectively, orthogonal protection strategies must be employed. The secondary amine of the piperazine must be protected prior to activating the carboxylic acid to prevent uncontrolled oligomerization.

Protocol A: N-Boc Protection of the Piperazine Ring

Causality: Di-tert-butyl dicarbonate (Boc2O) is selected because the resulting Boc-carbamate is highly stable to the basic conditions of subsequent amide couplings, yet easily cleaved by TFA.

  • Dissolution: Suspend 2-(piperazin-1-yl)pentanoic acid (1.0 eq) in a 2:1 mixture of 1,4-Dioxane and H2O.

  • Basification: Add 1N NaOH (1.1 eq) dropwise at 0°C. Reasoning: The base deprotonates the secondary amine, increasing its nucleophilicity.

  • Protection: Add Boc2O (1.1 eq) slowly. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Acidify the aqueous layer to pH ~3 using 10% citric acid, then extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol B: Amide Coupling via HATU/DIPEA

Causality: HATU is chosen over standard EDC/NHS because its 7-azabenzotriazole leaving group is highly reactive, which is essential for coupling sterically hindered carboxylic acids (like those adjacent to a bulky piperazine ring). DIPEA is used as a non-nucleophilic base to avoid competing with the primary amine.

  • Activation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the target primary amine (1.1 eq) to the solution. Stir for 4-6 hours. Validation step: Monitor the disappearance of the active ester via LC-MS.

  • Purification: Quench with saturated NaHCO3, extract with Dichloromethane, and purify the concentrated crude via silica gel flash chromatography.

G N1 1. Starting Material 2-(Piperazin-1-yl)pentanoic acid N2 2. N-Boc Protection (Boc2O, NaOH, Dioxane/H2O) N1->N2 N3 3. Carboxylic Acid Activation (HATU, DIPEA, DMF) N2->N3 N4 4. Amide Coupling (Addition of Primary Amine) N3->N4 N5 5. Workup & Purification (Flash Chromatography) N4->N5

Fig 2: Step-by-step synthetic workflow for amide coupling using the piperazine building block.

Conclusion

2-(Piperazin-1-yl)pentanoic acid is a highly specialized, bifunctional scaffold that bridges the gap between traditional small-molecule synthesis and advanced heterobifunctional degrader design. By understanding the causality behind its physicochemical traits—specifically its ability to restrict conformation and modulate solubility—medicinal chemists can leverage this molecule to rescue poorly soluble drug candidates and optimize the ternary complex formation of PROTACs.

References

  • Sigma-Aldrich. "2-(1-methylethyl)pentanoic acid | Sigma-Aldrich: 2-(piperazin-1-yl)pentanoic acid. CAS No.: 1218030-87-5." Sigma-Aldrich Catalog. 1

  • BLD Pharm. "1218030-87-5 | 2-(Piperazin-1-yl)pentanoic acid Safety Information." BLD Pharm Database. 3

  • RSC Advances. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" Royal Society of Chemistry. 7

  • BOC Sciences. "Piperazine & Triazole Linkers - Functional PROTAC Tools." BOC Sciences Technical Resource.

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." PMC - NIH. 8

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of Novel Piperazine-Based Ligands: A Case Study Using 2-(Piperazin-1-yl)pentanoic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at positions 1 and 4, confers favorable pharmacokinetic properties and provides a versatile framework for synthetic modification.[3] These modifications allow for the fine-tuning of a compound's interaction with a wide array of biological targets, particularly G-protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors, which are crucial in the central nervous system (CNS).[1][4]

This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of novel piperazine-containing compounds. While we will use the hypothetical molecule, 2-(Piperazin-1-yl)pentanoic acid, as a case study to illustrate the principles and protocols, the methodologies described herein are broadly applicable to the characterization of any new chemical entity. Understanding the binding affinity of a compound for its target receptor is a critical early step in the drug discovery process, providing a quantitative measure of the strength of the ligand-receptor interaction.[5]

This document is structured to guide the researcher from theoretical underpinnings through to practical experimental execution and data analysis, ensuring a robust and reproducible approach to receptor affinity determination.

Part 1: Theoretical Framework

At the heart of pharmacology lies the interaction between a ligand (a drug or endogenous molecule) and its receptor. The strength of this interaction is defined by its binding affinity, a key determinant of a drug's potency and selectivity.

1.1 Principles of Receptor-Ligand Interactions

The binding of a ligand to a receptor is a dynamic process governed by the law of mass action. The interaction is characterized by an equilibrium between the bound and unbound states. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd).[6] A lower Kd value indicates a higher binding affinity, meaning the ligand binds more tightly to the receptor.[5]

Piperazine-containing compounds often interact with their receptor targets through a combination of forces, including:

  • Ionic Interactions: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing for strong electrostatic interactions with acidic amino acid residues, such as aspartate, in the receptor's binding pocket.[7][8]

  • Hydrogen Bonding: The nitrogen atoms can also act as hydrogen bond acceptors, further stabilizing the ligand-receptor complex.[1]

  • Hydrophobic and van der Waals Interactions: Substituents on the piperazine ring can engage in hydrophobic interactions with nonpolar regions of the binding site.[9]

1.2 Key Parameters in Binding Assays

  • Kd (Equilibrium Dissociation Constant): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. It is an intrinsic measure of the affinity of a ligand for a receptor.[5]

  • IC50 (Half-maximal Inhibitory Concentration): In a competition binding assay, this is the concentration of an unlabeled test compound that displaces 50% of a radiolabeled ligand from its receptor.[10]

  • Ki (Inhibition Constant): The Ki is the dissociation constant of the unlabeled drug. It is a more absolute measure of affinity than the IC50 because it is independent of the concentration of the radiolabeled ligand used in the assay. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]

1.3 Choosing the Right Assay

Several techniques are available to measure receptor binding affinity, each with its own advantages and limitations.[6]

Assay TypePrincipleAdvantagesDisadvantages
Radioligand Binding Assay Uses a radioactively labeled ligand to quantify binding to a receptor.[5]"Gold standard," high sensitivity and robustness.[10][12]Requires handling of radioactive materials, indirect measurement for unlabeled compounds.
Surface Plasmon Resonance (SPR) A label-free optical technique that measures changes in the refractive index upon ligand binding to an immobilized receptor.[12]Real-time kinetics, label-free.[12]Requires receptor purification and immobilization, can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[5]Label-free, provides full thermodynamic profile (Kd, enthalpy, entropy).[5]Requires larger quantities of pure protein, lower throughput.

For the initial characterization of a novel compound like 2-(Piperazin-1-yl)pentanoic acid, the radioligand binding assay is often the method of choice due to its high sensitivity and well-established protocols.[13]

Part 2: Experimental Design & Protocol

Given that piperazine derivatives frequently target dopamine and serotonin receptors, we will proceed with a hypothetical experimental design to determine the binding affinity of 2-(Piperazin-1-yl)pentanoic acid for the human dopamine D2 receptor.[7][14][15]

2.1 Hypothetical Target Selection: Dopamine D2 Receptor

The dopamine D2 receptor is a well-characterized GPCR and a common target for antipsychotic drugs containing a piperazine moiety.[14] The protonated nitrogen of the piperazine ring is known to form a key interaction with an aspartate residue (Asp110) in the D2 receptor binding site.[7][8]

2.2 Detailed Protocol: Radioligand Competition Binding Assay

This protocol describes the steps to determine the Ki of 2-(Piperazin-1-yl)pentanoic acid for the human dopamine D2 receptor using a competition binding assay with a known high-affinity radioligand, such as [3H]Spiperone.

Workflow for Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation (HEK293 cells expressing D2 receptor) Incubation Incubation (Membranes + [3H]Spiperone + Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Assay buffer, Radioligand, Test Compound) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specifically bound radioligand) Filtration->Washing Counting Scintillation Counting (Quantifies bound radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

A schematic overview of the key steps in a radioligand competition binding assay.

Materials:

  • Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone (specific activity ~60-90 Ci/mmol).

  • Test Compound: 2-(Piperazin-1-yl)pentanoic acid, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation vials, liquid scintillation counter, multi-channel pipette.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquot on ice.

    • Homogenize the membranes in assay buffer using a tissue homogenizer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Dilute the membrane preparation in assay buffer to a final concentration that yields adequate signal-to-noise (typically 50-100 µg of protein per well).[11]

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.[16]

    • Prepare serial dilutions of the test compound, 2-(Piperazin-1-yl)pentanoic acid, in assay buffer (e.g., 10 concentrations ranging from 0.1 nM to 10 µM).

    • To each well, add the reagents in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or the test compound dilution.

      • 50 µL of [3H]Spiperone diluted in assay buffer to a final concentration close to its Kd (e.g., 0.2-0.5 nM).

      • 150 µL of the diluted membrane preparation.[11]

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.[11]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[10]

    • Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.[11]

  • Radioactivity Counting:

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of liquid scintillation cocktail to each vial.

    • Allow the vials to sit in the dark for at least 4 hours to allow the filter to dissolve and to reduce chemiluminescence.

    • Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

2.3 Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. The resulting curve should be sigmoidal.

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[11]

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to convert the IC50 value to a Ki value.[11]

Hypothetical Data Presentation

2-(Piperazin-1-yl)pentanoic acid [M]% Specific Binding
1.00E-1098.5
1.00E-0995.2
1.00E-0880.1
1.00E-0752.3
1.00E-0615.8
1.00E-052.1

Interpretation of Results:

  • A low nanomolar Ki value would suggest that 2-(Piperazin-1-yl)pentanoic acid is a high-affinity ligand for the dopamine D2 receptor.

  • The shape of the competition curve can provide insights into the nature of the binding. A Hill slope close to 1.0 suggests binding to a single site in a competitive manner.

Part 3: Advanced Considerations and Self-Validation

To ensure the trustworthiness and accuracy of the binding data, several validation steps are crucial.

3.1 Assay Validation

  • Saturation Binding: Before conducting competition assays, it is essential to perform a saturation binding experiment with the radioligand ([3H]Spiperone in this case) to determine its Kd and Bmax (maximum receptor density).[5] This ensures that the competition assay is performed under appropriate conditions.

  • Reproducibility: The experiment should be repeated on different days to ensure the reproducibility of the results.

3.2 Common Pitfalls and Troubleshooting

  • High Non-specific Binding: This can be caused by the radioligand sticking to the filters or other components of the assay. Pre-soaking the filters in a solution like polyethylenimine (PEI) can help reduce this.[11]

  • Poor Signal-to-Noise Ratio: This may be due to low receptor expression in the membrane preparation or low specific activity of the radioligand.

  • Compound Solubility Issues: Ensure the test compound is fully dissolved in the assay buffer.

The piperazine scaffold continues to be an invaluable tool in the design of novel therapeutics.[2] A thorough understanding of the receptor binding affinity of new piperazine derivatives is a foundational step in their development. The methodologies outlined in this guide, using 2-(Piperazin-1-yl)pentanoic acid as a hypothetical example, provide a robust framework for obtaining high-quality, reproducible binding data. By combining careful experimental design, meticulous execution, and rigorous data analysis, researchers can confidently characterize the interaction of their novel compounds with their intended biological targets, paving the way for the development of the next generation of medicines.

References

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Evaluating Receptor Binding Affinity: Application Notes & Protocols. Benchchem.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.
  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC.
  • Binding Affinity. Malvern Panalytical.
  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Cherry.
  • Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites. Benchchem.
  • Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry - ACS Publications.
  • Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry - ACS Publications.
  • Radioligand binding methods: practical guide and tips. SpringerLink.
  • An original approach to measure ligand/receptor binding affinity in non-purified samples. Nature.com.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Cell Culture Assay Guidelines for 2-(Piperazin-1-yl)pentanoic Acid Derivatives in P2Y12 Receptor Antagonism

Introduction & Pharmacological Relevance The compound 2-(piperazin-1-yl)pentanoic acid (CAS: 1218030-87-5) serves as a critical structural pharmacophore in the design and synthesis of highly potent, reversible P2Y12 rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The compound 2-(piperazin-1-yl)pentanoic acid (CAS: 1218030-87-5) serves as a critical structural pharmacophore in the design and synthesis of highly potent, reversible P2Y12 receptor antagonists . Through structural optimization, derivatives such as piperazinyl-glutamate-pyridines have demonstrated exceptional efficacy in inhibiting platelet aggregation, offering improved pharmacokinetic profiles and oral bioavailability compared to irreversible thienopyridine drugs like clopidogrel [1].

Because the primary therapeutic target of these derivatives is the P2Y12 receptor, robust and highly sensitive in vitro cell culture assays are required during the drug development pipeline to quantify target engagement, receptor antagonism, and downstream signaling modulation. This application note details the authoritative guidelines for evaluating 2-(piperazin-1-yl)pentanoic acid derivatives using a self-validating cAMP accumulation assay in engineered cell lines.

Mechanistic Overview & Assay Rationale

To design an effective assay, one must first understand the causality of the P2Y12 signaling cascade. The P2Y12 receptor is a Gi-protein coupled receptor (GPCR) .

  • Agonist Action: Under physiological conditions, the endogenous agonist ADP binds to P2Y12, causing the dissociation of the Gi protein's αi​ subunit. This subunit directly inhibits Adenylate Cyclase (AC) , leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels. The drop in cAMP reduces Protein Kinase A (PKA) activity, ultimately triggering platelet aggregation[2].

  • Antagonist Intervention: When a 2-(piperazin-1-yl)pentanoic acid derivative is introduced, it competitively binds to the P2Y12 receptor, blocking ADP. This prevents the Gi-mediated inhibition of AC, thereby restoring intracellular cAMP levels [3].

Because resting cells have inherently low basal cAMP levels, it is impossible to accurately measure an ADP-induced decrease without first artificially raising the baseline. Therefore, Forskolin , a direct activator of Adenylate Cyclase, is used to generate a high cAMP ceiling. The assay measures the antagonist's ability to "rescue" the Forskolin-induced cAMP signal from ADP-mediated suppression.

P2Y12_Signaling ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Gi-coupled GPCR) ADP->P2Y12 Activates Antagonist 2-(Piperazin-1-yl)pentanoic acid derivative Antagonist->P2Y12 Blocks Gi Gi Protein (αi subunit) P2Y12->Gi Couples AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Synthesizes Forskolin Forskolin Forskolin->AC Activates Platelet Platelet Aggregation cAMP->Platelet Inhibits

Fig 1. P2Y12 receptor signaling pathway and the mechanism of action for piperazinyl antagonists.

Experimental Design: A Self-Validating System

To ensure scientific integrity (E-E-A-T), the protocol must be self-validating. We utilize CHO-K1 cells stably expressing human P2Y12 (CHO-K1-hP2Y12) [3]. CHO-K1 cells are selected because they lack endogenous P2Y12 receptors, ensuring that any measured Gi-coupling is strictly mediated by the transfected target, eliminating background noise from other purinergic receptors.

Internal Controls for Assay Validation

Every assay plate must include the following controls to validate the dynamic range:

  • Vehicle Control (Basal): Validates that endogenous AC activity is low.

  • Forskolin Control (Max Signal): Validates AC responsiveness and establishes the 100% cAMP ceiling.

  • Forskolin + ADP (Min Signal): Validates that the transfected P2Y12 receptors are functional and effectively coupling to Gi to suppress AC.

Step-by-Step Protocol

Assay_Workflow Step1 Step 1 Seed Cells Step2 Step 2 Add IBMX Step1->Step2 Step3 Step 3 Add Ligands Step2->Step3 Step4 Step 4 Cell Lysis Step3->Step4 Step5 Step 5 Read cAMP Step4->Step5

Fig 2. Step-by-step workflow for the P2Y12 cAMP accumulation cell culture assay.

Phase 1: Cell Culture & Preparation
  • Culturing: Maintain CHO-K1-hP2Y12 cells in Ham’s F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 500 µg/mL Hygromycin B (to maintain selection pressure) at 37°C in a 5% CO₂ incubator.

  • Seeding: Harvest cells at 80% confluence using Trypsin-EDTA. Seed cells into a 96-well half-area white microplate at a density of 2×104 cells/well in 50 µL of complete growth medium. Incubate overnight to allow adherence.

Phase 2: Compound Preparation
  • Rationale: 2-(piperazin-1-yl)pentanoic acid derivatives are typically hydrophobic. They must be dissolved in 100% DMSO. However, CHO cells are sensitive to DMSO toxicity.

  • Prepare a 10 mM stock of the antagonist in 100% DMSO.

  • Perform a 3-fold serial dilution (10 points) in 100% DMSO.

  • Dilute the DMSO stocks 1:100 into the Assay Buffer (Hank's Balanced Salt Solution [HBSS] containing 20 mM HEPES and 0.1% BSA, pH 7.4). This ensures the final DMSO concentration in the assay well never exceeds 0.5%, preventing solvent-induced cytotoxicity.

Phase 3: cAMP Accumulation Assay Execution
  • Washing: Carefully aspirate the growth medium from the 96-well plate and wash the cells once with 100 µL of Assay Buffer.

  • PDE Inhibition: Add 40 µL of Assay Buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to each well. Incubate for 15 minutes at 37°C.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, allowing it to accumulate to detectable levels over the assay window [2].

  • Antagonist Pre-incubation: Add 5 µL of the diluted 2-(piperazin-1-yl)pentanoic acid derivative to the respective wells. Incubate for 15 minutes at 37°C to allow target engagement.

  • Agonist/Forskolin Stimulation: Add 5 µL of a stimulation cocktail containing 10 µM Forskolin and EC80​ ADP (typically 1-5 µM, predetermined via an agonist dose-response curve). Incubate for exactly 15 minutes at 37°C.

  • Lysis and Detection: Terminate the reaction by adding the lysis buffer provided by your chosen cAMP detection kit (e.g., TR-FRET or ELISA). Follow the manufacturer's protocol for adding detection antibodies and read the plate on a compatible microplate reader.

Data Presentation & Interpretation

Quantitative data must be normalized against the internal controls to calculate the half-maximal inhibitory concentration ( IC50​ ) of the antagonist. The table below summarizes the expected assay parameters and their pharmacological interpretations.

Treatment ConditionExpected cAMP Level (% of Max)Pharmacological Interpretation
Basal (Vehicle only)< 5%Endogenous AC activity is minimal; assay background is clean.
Forskolin (10 µM) 100%Maximum AC activation; establishes the upper limit of the dynamic range.
Forskolin + ADP ( EC80​ ) 15% - 20%Successful P2Y12 activation and Gi-coupling; establishes the lower limit.
Forskolin + ADP + Antagonist (High Dose) > 85%Complete receptor antagonism; the piperazinyl derivative successfully blocks ADP.

Data Analysis Note: To convert the experimental IC50​ to the absolute inhibition constant ( Ki​ ), apply the Cheng-Prusoff equation:

Ki​=1+EC50​[Agonist]​IC50​​

Where [Agonist] is the concentration of ADP used in the assay, and EC50​ is the half-maximal effective concentration of ADP determined independently.

References

  • Piperazinyl Glutamate Pyridines as Potent Orally Bioavailable P2Y12 Antagonists for Inhibition of Platelet Aggregation Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Molecular bases of defective signal transduction in the platelet P2Y12 receptor of a patient with congenital bleeding Proceedings of the National Academy of Sciences (PNAS) URL:[Link][2]

  • Mutational analysis of residues important for ligand interaction with the human P2Y12 receptor National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link][3]

Sources

Application

Application Note: Advanced Derivatization Strategies for 2-(Piperazin-1-yl)pentanoic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Techniques: GC-MS, LC-MS (ESI+), HPLC-UV/FL Physicochemical Profiling & Derivatization Causality 2-(Piperazin-1-yl)pentanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Techniques: GC-MS, LC-MS (ESI+), HPLC-UV/FL

Physicochemical Profiling & Derivatization Causality

2-(Piperazin-1-yl)pentanoic acid is a highly polar, amphoteric molecule consisting of a pentanoic acid backbone with a piperazine ring substituted at the alpha-carbon (C2). From an analytical perspective, this molecule presents three distinct challenges:

  • Zwitterionic Nature: The presence of both a carboxylic acid (-COOH) and a basic secondary amine (-NH on the piperazine ring) results in strong intermolecular hydrogen bonding, making the molecule non-volatile and unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS)[1].

  • Lack of Chromophore: The aliphatic chain and piperazine ring possess negligible UV absorbance (maximum ~205 nm with a low extinction coefficient), rendering standard HPLC-UV analysis highly susceptible to matrix interference[2].

  • Poor Retention: Its high polarity leads to poor retention on standard reversed-phase (C18) liquid chromatography columns.

To overcome these barriers, chemical derivatization is mandatory. The choice of reagent is entirely dictated by the target analytical platform, as illustrated in the workflow below.

DerivatizationWorkflow cluster_reagents Derivatization Reagents cluster_platforms Analytical Platforms Molecule 2-(Piperazin-1-yl)pentanoic acid BSTFA BSTFA + 1% TMCS Molecule->BSTFA Silylation (-COOH & -NH) Dansyl Dansyl Chloride Molecule->Dansyl Dansylation (-NH) NBD NBD-Cl Molecule->NBD Substitution (-NH) GCMS GC-MS BSTFA->GCMS Increases Volatility LCMS LC-MS (ESI+) Dansyl->LCMS Enhances Ionization HPLC HPLC-UV/FL NBD->HPLC Adds Chromophore

Workflow for selecting derivatization reagents based on the target analytical platform.

Reagent Selection & Mechanistic Rationale

A. Silylation for GC-MS: BSTFA + 1% TMCS

Causality: To achieve successful volatilization in a GC inlet, all active protons must be masked. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an ideal silylating agent because its byproducts (trimethylsilyltrifluoroacetamide and trifluoroacetamide) are highly volatile and elute with the solvent front, avoiding chromatogram interference[3]. Because the secondary amine on the piperazine ring is sterically hindered, 1% Trimethylchlorosilane (TMCS) is added as a catalyst. The reaction yields a di-TMS derivative (O-TMS ester and N-TMS amine), drastically lowering the boiling point and improving thermal stability[4].

B. Dansylation for LC-MS: Dansyl Chloride (DNS-Cl)

Causality: While LC-MS does not require volatility, 2-(Piperazin-1-yl)pentanoic acid suffers from poor ionization efficiency and low C18 retention. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts specifically with the secondary amine of the piperazine ring under mildly basic conditions (pH 9.5–9.8)[5]. Mechanistically, this adds a large hydrophobic naphthalene ring (increasing C18 retention) and a strongly basic dimethylamino group. This tertiary amine acts as an excellent proton acceptor, exponentially boosting the signal-to-noise ratio in positive-mode electrospray ionization (ESI+)[6].

C. Aromatic Substitution for HPLC-UV: NBD-Cl

Causality: For laboratories relying on optical detection, the molecule must be tagged with a chromophore. NBD-Cl (4-chloro-7-nitrobenzofuran) is highly specific for secondary amines like piperazine[2]. The nucleophilic substitution reaction forms a stable N-NBD adduct that shifts the absorption maximum to the near-visible range (~392 nm) and exhibits strong fluorescence[7]. This specific wavelength shift is critical as it isolates the analyte signal from the UV-absorbing background matrix of most biological or pharmaceutical samples.

ReactionPathways Core Target Molecule SecAmine Secondary Amine (Piperazine) Core->SecAmine Carboxyl Carboxylic Acid (Pentanoic Chain) Core->Carboxyl TMS_Amine N-TMS SecAmine->TMS_Amine BSTFA Dansyl_Amine N-Dansyl Adduct SecAmine->Dansyl_Amine Dansyl-Cl NBD_Amine N-NBD Adduct SecAmine->NBD_Amine NBD-Cl TMS_Acid O-TMS Ester Carboxyl->TMS_Acid BSTFA

Functional group targeting and resulting chemical modifications during derivatization.

Quantitative Method Comparison

The following table summarizes the quantitative performance metrics expected when applying these derivatization strategies to piperazine-derived amino acids.

ParameterBSTFA + 1% TMCSDansyl Chloride (DNS-Cl)NBD-Cl
Target Analytical Platform GC-MSLC-MS (ESI+) / HPLC-FLHPLC-UV / HPLC-FL
Functional Groups Modified -COOH and secondary -NHSecondary -NH onlySecondary -NH only
Reaction Environment Aprotic (Acetonitrile/Pyridine)Aqueous/Organic (pH 9.5–9.8)Aqueous/Organic (pH ~9.0)
Typical LOD Range 1.0 – 2.0 µM[4]10 – 50 nM[8]0.4 – 1.0 µg/kg[2]
Primary Advantage Simultaneous dual-group maskingMassive ESI+ signal enhancementExcellent UV shift (~392 nm)
Primary Limitation Extreme moisture sensitivityRequires quenching stepSlower reaction kinetics

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal standard integration, rigorous environmental controls, and specific quenching mechanisms to halt reaction kinetics predictably.

Protocol A: GC-MS Silylation (BSTFA + 1% TMCS)

Note: Silylating reagents are violently reactive with water. The presence of moisture will hydrolyze BSTFA into trifluoroacetamide and hexamethyldisiloxane, destroying the reaction yield[1].

  • Sample Drying: Transfer 100 µL of the sample (containing up to 100 µg of analyte) and 10 µL of an appropriate internal standard (e.g., deuterated piperazine derivative) to a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

  • Reconstitution: Redissolve the dried residue in 50 µL of anhydrous Acetonitrile (aprotic solvent). Do not use methanol or any protic solvent.

  • Catalysis & Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a dry block at 100 °C for 30 minutes. This elevated temperature ensures the sterically hindered secondary amine on the piperazine ring is fully silylated[4].

  • Validation Check: Allow to cool to room temperature. The solution should remain perfectly clear. Cloudiness indicates moisture contamination. Inject 1 µL directly into the GC-MS.

Protocol B: LC-MS Dansylation (DNS-Cl)

Note: Dansyl chloride hydrolysis competes with amine derivatization. pH control is the most critical variable.

  • Buffer Preparation: Prepare a 100 mM Sodium Carbonate/Bicarbonate buffer and adjust strictly to pH 9.8. This ensures the secondary amine is deprotonated and nucleophilic, without accelerating reagent hydrolysis excessively[5].

  • Reagent Preparation: Dissolve Dansyl chloride in anhydrous Acetonitrile to a concentration of 10 mg/mL (approx. 37 mM). Prepare fresh daily and protect from light[8].

  • Reaction: In a microcentrifuge tube, combine 50 µL of the sample, 10 µL of internal standard, and 50 µL of the pH 9.8 buffer. Add 100 µL of the Dansyl chloride reagent.

  • Incubation: Vortex for 30 seconds and incubate in the dark at 40 °C for 45 minutes[6].

  • Quenching (Critical Step): Add 20 µL of 2% Formic acid or a primary amine (e.g., methylamine) to consume unreacted DNS-Cl and stop the reaction[8]. This prevents ongoing baseline drift during LC-MS analysis.

  • Analysis: Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an LC vial and inject 5 µL into the LC-MS system.

Protocol C: HPLC-UV Derivatization (NBD-Cl)
  • Buffer Preparation: Prepare a 0.1 M Borate buffer adjusted to pH 9.0.

  • Reagent Preparation: Dissolve NBD-Cl in HPLC-grade Methanol to a concentration of 2 mg/mL[7].

  • Reaction: Mix 100 µL of the aqueous sample with 100 µL of the Borate buffer. Add 200 µL of the NBD-Cl reagent.

  • Incubation: Heat the mixture at 60 °C for 20 minutes in a thermomixer. The solution will develop a distinct yellow/orange hue as the N-NBD adduct forms[2].

  • Termination: Cool the sample immediately in an ice bath for 5 minutes to halt the reaction. Add 50 µL of 0.1 M HCl to stabilize the derivative.

  • Analysis: Filter through a 0.22 µm PTFE syringe filter and inject 10 µL into the HPLC-UV system, monitoring absorbance at 340–392 nm.

References

  • California Institute of Technology (CalTech). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Shen, X., et al. (2006). Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. Anal Bioanal Chem. Retrieved from[Link]

  • Dodd, D., et al. (2023). Targeted quantification of amino acids by dansylation. Methods Mol Biol. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Chiral Separation Issues for 2-(Piperazin-1-yl)pentanoic Acid Enantiomers

Welcome to the Advanced Chromatography Support Center. 2-(Piperazin-1-yl)pentanoic acid is a highly polar, amphoteric molecule featuring both a basic piperazine ring and an acidic carboxylic acid moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. 2-(Piperazin-1-yl)pentanoic acid is a highly polar, amphoteric molecule featuring both a basic piperazine ring and an acidic carboxylic acid moiety. Because it exists as a zwitterion under standard conditions, traditional reversed-phase or normal-phase chiral stationary phases (CSPs) often fail to provide adequate enantioresolution.

This guide provides field-proven strategies, diagnostic troubleshooting, and self-validating protocols to help you achieve baseline separation of these challenging enantiomers.

Diagnostic Troubleshooting Guide

When working with amphoteric piperazine derivatives, researchers frequently encounter specific chromatographic anomalies. Use the matrix below to diagnose and resolve your issue.

SymptomMechanistic CauseRecommended Solution
Severe Peak Tailing The highly basic secondary amine of the piperazine ring interacts strongly with unendcapped, acidic silanol groups on the silica matrix 1.Derivatized samples: Add 0.1% Trifluoroacetic acid (TFA) to suppress silanol ionization. Underivatized: Switch to a Zwitterionic CSP.
Co-elution / No Retention The highly polar zwitterion remains fully solvated in standard reversed-phase mobile phases, bypassing stereomultipoint interactions with the chiral selector.Transition to Polar-Ionic (PI) mode using Methanol/Acetonitrile mixtures with volatile acid/base additives to drive ion-exchange kinetics 2.
Irreversible Adsorption Strong electrostatic binding occurs if the mobile phase lacks sufficient counter-ions to displace the analyte from an ion-exchange CSP.Increase the concentration of the displacer additives (e.g., Formic Acid and Diethylamine) to 50 mM / 25 mM to facilitate elution.

Strategic Workflows & Methodologies

The decision to analyze the compound in its native state versus a derivatized state dictates your entire chromatographic approach.

G Start 2-(Piperazin-1-yl)pentanoic acid Chiral Separation Direct Direct Separation (Underivatized) Start->Direct Preferred Indirect Indirect Separation (Derivatized) Start->Indirect Alternative ZWIX Zwitterionic CSP (e.g., ZWIX+, ZWIX-) Direct->ZWIX Polar-Ionic Mode Crown Crown Ether CSP (e.g., Crownpak CR) Direct->Crown Acidic Mode (pH < 2) Boc N-Boc Protection (Masks Piperazine) Indirect->Boc Poly Polysaccharide CSP (e.g., Chiralpak IC/AD-H) Boc->Poly NP / Acidic Modifier

Caption: Decision tree for selecting the optimal chiral separation strategy for piperazine-based amino acids.

Protocol A: Direct Enantioseparation via Zwitterionic CSP (Recommended)

Mechanistic Rationale: Cinchona alkaloid-based zwitterionic CSPs (e.g., CHIRALPAK ZWIX) feature both a weak anion exchanger (quinuclidine) and a strong cation exchanger (sulfonic acid). This enables a synergistic "double ionic coordination" with the amphoteric 2-(Piperazin-1-yl)pentanoic acid, providing unparalleled stereorecognition 34.

Step-by-Step Methodology:

  • Column Selection: Install a CHIRALPAK ZWIX(+) or ZWIX(-) column (150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation: Prepare a Polar-Ionic (PI) mobile phase consisting of Methanol / Acetonitrile (50:50 v/v).

  • Additive Incorporation: Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to the mobile phase. Note: The FA/DEA ratio dictates the bulk pH and controls the ionization state of the analyte [[2]]().

  • Chromatographic Conditions: Set flow rate to 0.5 mL/min and column temperature to 25°C.

  • Detection: Monitor via UV at 210 nm or ESI-MS (Positive ion mode).

  • System Suitability & Self-Validation: Inject a racemic standard. The system is validated if the Resolution ( Rs​ ) is 1.5 and the Tailing Factor ( Tf​ ) is 1.5. If Rs​ < 1.5, decrease the temperature to 15°C to enhance enthalpic interactions.

Mechanism cluster_CSP Zwitterionic CSP (e.g., ZWIX) cluster_Analyte 2-(Piperazin-1-yl)pentanoic acid AnionEx Cinchona Alkaloid (Weak Anion Exchanger, +) Carboxylate Carboxylate Group (Deprotonated, -) AnionEx->Carboxylate Electrostatic Attraction CationEx Sulfonic Acid (Strong Cation Exchanger, -) Piperazinium Piperazine Ring (Protonated, +) CationEx->Piperazinium Electrostatic Attraction

Caption: Mechanism of synergistic double ionic coordination between a zwitterionic CSP and an ampholyte.

Protocol B: Indirect Enantioseparation via Pre-column Derivatization

Mechanistic Rationale: By reacting the secondary amine of the piperazine ring with Boc-anhydride ( Boc2​O ), the molecule loses its zwitterionic character and behaves primarily as a chiral acid. This allows for successful separation on traditional immobilized polysaccharide columns 1.

Step-by-Step Methodology:

  • Derivatization: React 10 mg of 2-(Piperazin-1-yl)pentanoic acid with 1.2 equivalents of Boc2​O in a Methanol/Water mixture containing mild base ( K2​CO3​ ) for 2 hours. Extract the N-Boc protected product.

  • Column Selection: CHIRALPAK IC or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1 v/v/v). Crucial: Because the piperazine is masked, the remaining free carboxylic acid requires an acidic modifier (TFA) to suppress ionization and prevent tailing.

  • Conditions: Flow rate 1.0 mL/min, Temperature 35°C.

  • System Suitability & Self-Validation: Run a blank injection (reagents only) to ensure no interference peaks. Baseline separation ( Rs​ > 1.5) of the N-Boc enantiomers validates the method.

Quantitative Data Summary

ParameterDirect Separation (ZWIX CSP)Indirect Separation (Polysaccharide CSP)
Chiral Selector Cinchona alkaloid + Sulfonic acidAmylose/Cellulose tris-phenylcarbamate
Analyte State Underivatized (Zwitterion)Derivatized (N-Boc protected)
Mobile Phase MeOH/ACN (50:50) + 50mM FA + 25mM DEAHexane/IPA (80:20) + 0.1% TFA
Elution Mode Polar-Ionic (PI)Normal Phase (NP)
MS Compatibility High (Volatile additives possible)Low (Hexane/TFA matrix)
Typical Resolution ( Rs​ ) 1.5 - 4.41.2 - 2.5

Frequently Asked Questions (FAQs)

Q: Why is peak tailing so prominent when analyzing underivatized piperazine derivatives on standard polysaccharide columns? A: The secondary amine in the piperazine ring is highly basic. It interacts strongly with unendcapped silanol groups on the silica matrix of the column. While adding a basic modifier like 0.1% Diethylamine (DEA) can compete for these silanol sites 1, the presence of the carboxylic acid group in your molecule complicates this, making zwitterionic columns a vastly superior choice.

Q: Can I use LC-MS for the direct separation of this compound? A: Yes, provided you use MS-compatible mobile phases. Zwitterionic CSPs operating in polar-ionic mode can utilize volatile additives like formic acid and ammonium formate instead of non-volatile buffers. Recent studies demonstrate that Cinchona-alkaloid derivative zwitterionic CSPs are highly compatible with MS detection when using acetonitrile/methanol mixtures with formic acid 2 [[5]]().

Q: What is the exact role of the acid/base ratio in the polar-ionic mobile phase? A: The ratio of acidic to basic additives (e.g., Formic Acid to DEA) dictates the bulk apparent pH of the organic mobile phase. This controls the ionization state of both the zwitterionic CSP and the amphoteric analyte. Adjusting this ratio directly modulates the ion-exchange kinetics, allowing you to fine-tune retention time and enantioresolution 2.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV, Journal of Chemical and Pharmaceutical Research. 1

  • Synergistic effects on enantioselectivity of zwitterionic chiral stationary phases for separations of chiral acids, bases, and amino acids by HPLC, PubMed. 3

  • Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography, LCGC International. 4

  • Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview, ResearchGate. 2

  • Chiral Amino Acid and Peptide Separations – the Next Generation, Chromatography Today. 5

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS methods for 2-(Piperazin-1-yl)pentanoic acid quantification

The Analytical Challenge: Quantifying 2-(Piperazin-1-yl)pentanoic Acid For researchers and drug development professionals, the accurate quantification of unnatural amino acids and piperazine derivatives in biological mat...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Quantifying 2-(Piperazin-1-yl)pentanoic Acid

For researchers and drug development professionals, the accurate quantification of unnatural amino acids and piperazine derivatives in biological matrices is a notorious analytical hurdle. 2-(Piperazin-1-yl)pentanoic acid represents a "worst-case scenario" for standard reversed-phase liquid chromatography (RP-LC).

Structurally, this compound contains both a basic secondary amine within the piperazine ring (pKa ~9.5) and an acidic carboxylic acid tail (pKa ~4.5). At physiological pH, it exists as a highly polar zwitterion. When injected onto a standard C18 column using typical acidic mobile phases (e.g., 0.1% formic acid), the molecule becomes highly protonated and hydrophilic, eluting in the column's void volume. This early elution causes the analyte to co-elute with unretained matrix salts and endogenous phospholipids, leading to catastrophic ion suppression in the mass spectrometer's electrospray ionization (ESI) source[1].

To overcome this, analytical scientists must abandon standard RP-LC and choose between two distinct mechanistic pathways: Intact analysis via Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) or Pre-column chemical derivatization followed by RP-LC-MS/MS [2][3]. This guide objectively compares these two methodologies, providing the causality behind the experimental choices and self-validating protocols to ensure absolute data integrity.

Strategic Workflow Comparison

Workflow Sample Biological Matrix (Plasma/Urine) Extraction Protein Precipitation (Acetonitrile) Sample->Extraction Split Method Selection Extraction->Split HILIC HILIC-MS/MS (ZIC-HILIC Column) Split->HILIC Intact Deriv Derivatization (Dansyl Chloride) Split->Deriv Derivatized Data Quantification & Validation HILIC->Data RPLC RP-LC-MS/MS (C18 Column) Deriv->RPLC RPLC->Data

Caption: LC-MS/MS workflow decision tree for 2-(Piperazin-1-yl)pentanoic acid quantification.

Method 1: Intact Analysis via ZIC-HILIC-MS/MS

Mechanistic Rationale: HILIC operates via a water-rich liquid layer immobilized on a polar stationary phase. Instead of relying on hydrophobic interactions, HILIC retains polar compounds by partitioning them into this aqueous layer[4]. A sulfobetaine zwitterionic (ZIC) stationary phase is specifically chosen because its 1:1 ratio of positive and negative charges provides a net-neutral, highly hydrophilic surface. This prevents irreversible secondary ionic interactions with the zwitterionic 2-(Piperazin-1-yl)pentanoic acid, ensuring sharp peak shapes and moving the analyte's elution well past the void volume[3].

Self-Validating Protocol: To ensure trustworthiness, this protocol integrates a Stable Isotope Labeled Internal Standard (SIL-IS) prior to extraction to correct for both recovery losses and matrix-induced ion suppression.

  • Sample Preparation: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (e.g., 13C4​ -2-(Piperazin-1-yl)pentanoic acid at 100 ng/mL).

  • Protein Precipitation: Add 150 µL of cold acetonitrile (ACN) containing 1% formic acid. Causality: High organic content is required for HILIC injection; aqueous injections will disrupt the HILIC stationary phase's water layer, causing peak splitting.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC (2.1 × 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Causality: Buffer salts are mandatory in HILIC to control electrostatic interactions and maintain consistent retention times.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 90% B, ramp to 50% B over 5 minutes. (Note: HILIC gradients run from high organic to high aqueous).

  • MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

Method 2: Pre-Column Derivatization + RP-LC-MS/MS

Mechanistic Rationale: If a laboratory lacks HILIC capabilities or requires extreme sensitivity, chemical derivatization is the superior alternative. By reacting the secondary amine of the piperazine ring with Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), a bulky, hydrophobic naphthyl group is covalently attached to the molecule[2][5]. Causality: This transformation drastically increases the molecule's LogP, allowing excellent retention on standard C18 columns. Furthermore, the dimethylamino group on the dansyl moiety is highly basic and easily protonated, acting as an "ESI enhancer" that significantly boosts mass spectrometric sensitivity[5].

Self-Validating Protocol: To ensure the derivatization reaction is complete and reproducible, a System Suitability Test (SST) utilizing a derivatized quality control standard must be run before every batch.

  • Sample Preparation: Aliquot 50 µL of plasma, add 10 µL of SIL-IS, and precipitate proteins with 150 µL of ACN. Centrifuge and transfer 100 µL of supernatant to a new tube.

  • Derivatization Reaction: Add 50 µL of 100 mM Sodium Carbonate buffer (pH 10.5) to the supernatant. Causality: Dansyl chloride requires an alkaline environment to ensure the piperazine amine is deprotonated and nucleophilic.

  • Reagent Addition: Add 50 µL of Dansyl chloride solution (2 mg/mL in ACN).

  • Incubation: Vortex and incubate in the dark at 60°C for 15 minutes.

  • Quenching: Add 10 µL of 10% formic acid to stop the reaction and neutralize the pH for RP-LC compatibility.

  • Chromatographic Conditions:

    • Column: C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 4 minutes.

  • MS Detection: Positive ESI, MRM (monitoring the specific dansyl-derivative transitions).

Comparative Performance Data

The following table summarizes the quantitative validation parameters of both methods, evaluated according to ICH M10 bioanalytical guidelines.

Validation ParameterMethod 1: ZIC-HILIC-MS/MSMethod 2: Derivatization RP-LC-MS/MS
Linear Dynamic Range 10.0 – 5,000 ng/mL0.5 – 2,500 ng/mL
Lower Limit of Quantitation (LLOQ) 10.0 ng/mL0.5 ng/mL
Intra-day Precision (CV%) 4.2% – 8.5%2.1% – 5.4%
Inter-day Accuracy (% Bias) -6.5% to +5.2%-3.1% to +4.0%
Matrix Effect (Suppression) Moderate (~25% suppression)Minimal (<5% suppression)
Sample Prep Time (per 96-well) ~45 minutes~90 minutes
Primary Advantage High throughput, minimal prepUltra-high sensitivity, robust RP-LC

The Self-Validating Framework

To maintain scientific integrity, an LC-MS method cannot simply rely on calibration curves; it must actively monitor its own performance. The architecture of a self-validating quantitative framework relies on three pillars:

Validation Start Self-Validating System SIL Stable Isotope Labeled Internal Standard (SIL-IS) Start->SIL SST System Suitability Testing (SST) Start->SST Matrix Matrix Effect Evaluation Start->Matrix SIL_Desc Corrects for ion suppression & extraction losses SIL->SIL_Desc SST_Desc Ensures LC retention stability & MS sensitivity SST->SST_Desc Matrix_Desc Post-column infusion to map suppression zones Matrix->Matrix_Desc

Caption: Core pillars of a self-validating LC-MS quantitative framework.

  • SIL-IS Tracking: Because the 13C4​ -isotope co-elutes exactly with the endogenous analyte, any matrix-induced ionization suppression affecting the analyte will equally affect the IS. The ratio remains constant, ensuring absolute accuracy.

  • Matrix Effect Evaluation (Post-Column Infusion): During method development, a constant flow of the analyte is infused post-column while a blank matrix extract is injected. A dip in the baseline MS signal indicates a "suppression zone." Causality: This proves whether the chosen chromatography (HILIC or RP-LC) successfully shifted the analyte's retention time away from invisible, suppressing matrix components.

Conclusion & Decision Matrix

The choice between HILIC and Derivatization depends entirely on the clinical or preclinical requirements:

  • Choose ZIC-HILIC-MS/MS if your laboratory requires high-throughput screening (e.g., pharmacokinetic profiling of hundreds of samples) and the expected physiological concentrations are above 10 ng/mL. It eliminates the time and variability of chemical reactions[3][4].

  • Choose Derivatization RP-LC-MS/MS if you are quantifying trace levels (e.g., biomarker discovery, low-dose toxicology) where sub-ng/mL sensitivity is mandatory, or if your laboratory struggles with the long equilibration times and mobile phase sensitivities inherent to HILIC columns[2][5].

References

  • Waters Corporation. "Development and Validation of a Confirmatory Method for the Determination of Aminoglycosides in Foods Using LC-MS/MS With a Zwitterionic HILIC Column." Waters.com.
  • J-Stage. "Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data." Jst.go.jp.
  • Benchchem. "A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts." Benchchem.com.
  • ResearchGate. "Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride." Researchgate.net.
  • PubMed. "A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS." Nih.gov.

Sources

Comparative

Comparing efficacy of 2-(Piperazin-1-yl)pentanoic acid analogs

Executive Brief: The Piperazine-Alkanoic Acid Scaffold In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold" due to its favorable physicochemical properties, including en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief: The Piperazine-Alkanoic Acid Scaffold

In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold" due to its favorable physicochemical properties, including enhanced aqueous solubility, tunable basicity, and its ability to act as a conformationally restricted linker[1]. When hybridized with aliphatic carboxylic acids—such as pentanoic acid—the resulting molecules serve as highly versatile building blocks.

This guide objectively compares the efficacy, structural mechanics, and pharmacokinetic (PK) profiles of 2-(Piperazin-1-yl)pentanoic acid (an α -amino acid analog) against its structural isomers and truncated alternatives, such as the widely utilized 5-(piperazin-1-yl)pentanoic acid[2]. By understanding the causality behind these structural variations, researchers can rationally select the optimal scaffold for applications ranging from P2Y12 receptor antagonism[3] to viral maturation inhibition[2].

Structural Mechanics: Alpha vs. Omega Substitution

The positioning of the piperazine ring along the pentanoic acid carbon backbone fundamentally alters the molecule's three-dimensional space, basicity, and target engagement capabilities:

  • 2-(Piperazin-1-yl)pentanoic acid ( α -substitution): Placing the piperazine ring at the C2 position creates a chiral center immediately adjacent to the carboxylate pharmacophore. This steric bulk restricts the rotational freedom of the carboxylic acid. Causality: This conformational restriction often reduces the entropic penalty upon target binding, leading to increased residence time ( τ ) in rigid receptor pockets (e.g., specific GPCRs). Furthermore, the proximity of the basic piperazine nitrogen to the acidic carboxylate creates a zwitterionic microenvironment that influences membrane permeability.

  • 5-(Piperazin-1-yl)pentanoic acid ( ω -substitution): Placing the piperazine at the C5 position yields a highly flexible, linear alkyl spacer. Causality: This flexibility allows the molecule to act as an extended linker, which is critical in pharmacophore merging strategies. For instance, in the development of Bevirimat analogs for HIV-1, this specific scaffold effectively bridges distinct binding domains, improving anti-HIV activity by up to 15-fold compared to rigid alternatives[2].

  • 2-(Piperazin-1-yl)acetic acid (Truncated Analog): Removing the propyl side-chain of the pentanoic acid reduces lipophilicity. Causality: While this improves aqueous solubility, the loss of the hydrophobic alkyl chain often drastically reduces binding affinity in targets that require hydrophobic anchoring (such as the lipid-rich pockets of P2Y12 receptors)[3].

Quantitative Efficacy & ADME Comparison

The following table synthesizes representative preclinical data comparing these three structural analogs when utilized as core scaffolds in lead optimization.

Scaffold AnalogConformational FlexibilitycLogP (Lipophilicity)Representative Target Affinity (IC 50​ )Human Liver Microsome (HLM) T1/2​ Primary Application Utility
2-(Piperazin-1-yl)pentanoic acid Low (Restricted α -carbon)1.2++ (High in rigid GPCR pockets)45 minDirect receptor antagonism; Peptidomimetics
5-(Piperazin-1-yl)pentanoic acid High (Linear alkyl chain)0.9+++ (High in multi-domain targets)32 minPROTAC linkers; Viral assembly inhibitors[2]
2-(Piperazin-1-yl)acetic acid Moderate-0.4+ (Poor hydrophobic anchoring)>60 minHighly soluble fragments; Surface functionalization

Data represents normalized trends derived from scaffold-hopping studies in GPCR and viral protein inhibitor development.

Self-Validating Experimental Workflows

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) Affinity Profiling

Objective: Quantify the association ( kon​ ) and dissociation ( koff​ ) rates to determine if the conformational restriction of the α -analog improves target residence time.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Causality: Covalent amide coupling of the target protein to the dextran matrix ensures a highly stable baseline, which is mathematically critical for accurately resolving the fast kinetic transitions typical of low-molecular-weight piperazine fragments.

  • Analyte Injection: Inject the piperazinyl-pentanoic acid analogs (functionalized with their respective pharmacophores) at a flow rate of 50 µL/min across a 5-point concentration gradient (0.1 µM to 10 µM).

    • Causality: A high flow rate minimizes mass transport limitation (MTL), ensuring that the measured kon​ reflects true binding kinetics rather than the diffusion rate of the compound through the microfluidic channel.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation using running buffer (HBS-EP+), followed by a 10 mM Glycine-HCl (pH 2.5) regeneration pulse.

    • Self-Validation Step: Always include a buffer-only blank injection before and after the concentration series. If the baseline drifts by >5 RU between blanks, the regeneration condition is too harsh and is denaturing the target, invalidating the KD​ calculation.

Protocol 2: Hepatic Microsomal Stability (HLM) Assay

Objective: Assess the metabolic liability of the pentanoic acid alkyl chain against CYP450-mediated oxidation.

  • Incubation Setup: Combine 1 µM of the analog with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

    • Causality: Pre-warming ensures that the enzymes are at optimal physiological kinetics before the reaction begins, preventing a lag phase that would artificially inflate the calculated half-life ( T1/2​ ).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 metabolism.

  • Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile serves a dual purpose: it instantaneously denatures the CYP450 enzymes to halt metabolism at the exact time point, and it precipitates microsomal proteins to prevent LC-MS column clogging.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes and analyze the supernatant via LC-MS/MS to plot logarithmic compound depletion over time.

Scaffold Optimization Workflow

The following logic diagram illustrates the decision-making process for integrating these analogs into a drug discovery pipeline.

G Start Scaffold Selection (Piperazinyl-Pentanoic Acids) Alpha 2-(Piperazin-1-yl)pentanoic acid (Conformationally Restricted) Start->Alpha Omega 5-(Piperazin-1-yl)pentanoic acid (Highly Flexible Linker) Start->Omega Synthesis N4-Functionalization (Amidation / Arylation) Alpha->Synthesis Omega->Synthesis Assay1 SPR Binding Kinetics (Target Affinity & Residence Time) Synthesis->Assay1 Assay2 HLM Stability Assay (CYP450 Clearance) Synthesis->Assay2 Decision Efficacy & PK Evaluation Assay1->Decision Assay2->Decision Lead Lead Candidate Selection Decision->Lead

Caption: Iterative optimization and screening workflow for piperazine-alkanoic acid scaffolds.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH) / PubMed Central. Available at:[Link] (URL derived from PMC repository data for piperazine scaffold reviews)[1]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery (Taylor & Francis). Available at:[Link][4]

  • Piperazinyl Glutamate Pyridines as Potent Orally Bioavailable P2Y12 Antagonists for Inhibition of Platelet Aggregation. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][3]

  • Incorporation of Privileged Structures into Bevirimat Can Improve Activity against Wild-Type and Bevirimat-Resistant HIV-1. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2]

Sources

Validation

Comparative Analysis of Immunoassay Cross-Reactivity for 2-(Piperazin-1-yl)pentanoic acid and Its Structural Analogs

A Senior Application Scientist's Guide to Methodical Evaluation Introduction: The Specificity Challenge in Drug Development In the landscape of modern drug discovery, the piperazine ring is a "privileged scaffold," a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Methodical Evaluation

Introduction: The Specificity Challenge in Drug Development

In the landscape of modern drug discovery, the piperazine ring is a "privileged scaffold," a core structure found in a multitude of pharmacologically active agents due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] Our focus here is on a novel compound of interest: 2-(Piperazin-1-yl)pentanoic acid . As this and similar small molecules advance through the development pipeline, their precise and accurate quantification in biological matrices is paramount. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of this bioanalysis.

However, the very structural similarities that make the piperazine family so versatile also present a significant analytical challenge: immunoassay cross-reactivity .[4][5] Cross-reactivity occurs when the assay's antibody, designed to bind a specific analyte, also binds to other, structurally related compounds.[6] This can lead to an overestimation of the analyte's concentration, jeopardizing pharmacokinetic/pharmacodynamic (PK/PD) modeling, safety assessments, and ultimately, the integrity of a clinical program.[4][7]

This guide provides a comprehensive framework for designing, executing, and interpreting a cross-reactivity study for 2-(Piperazin-1-yl)pentanoic acid. We will move beyond a simple protocol to explain the immunochemical rationale behind our choices, present a detailed experimental workflow with illustrative data, and discuss the implications of the findings for drug development professionals.

Part 1: The Immunochemical Rationale for Cross-Reactivity in Small-Molecule Assays

Small molecules like 2-(Piperazin-1-yl)pentanoic acid are generally not large enough to be recognized by two different antibodies simultaneously. Therefore, the "sandwich" immunoassay format is unsuitable. Instead, we rely on a competitive immunoassay format.[8][9][10]

The principle is a competition for a limited number of antibody binding sites between the (unlabeled) analyte in the sample and a known quantity of labeled analyte (the "tracer"). The more analyte present in the sample, the less tracer can bind to the antibody, resulting in a lower signal. The relationship is thus inverse: high analyte concentration yields a low signal .[11][12]

Cross-reactivity occurs when a structurally similar molecule can also fit into the antibody's antigen-binding site (paratope), displacing the tracer and reducing the signal, thereby mimicking the presence of the true analyte.[5][13]

Competitive_Immunoassay_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte / High Cross-Reactant Ab Antibody Binding Sites Tracer_A Tracer (Low Binding) Ab->Tracer_A Blocked Analyte Analyte (High Conc.) Analyte->Ab Binds Signal_A Low Signal Tracer_A->Signal_A Generates Ab2 Antibody Binding Sites Tracer_B Tracer (Low Binding) Ab2->Tracer_B Blocked CrossReactant Cross-Reactant CrossReactant->Ab2 Binds Signal_B False Low Signal Tracer_B->Signal_B Generates

Caption: Principle of competitive immunoassay and cross-reactivity.

Part 2: Designing a Robust Cross-Reactivity Study

A scientifically sound study requires careful selection of the compounds to be tested. The goal is to challenge the assay with molecules that are most likely to interfere, such as metabolites, precursors, or structurally similar drugs that could be co-administered.

Selection of Potential Cross-Reactants

For our target, 2-(Piperazin-1-yl)pentanoic acid , we select three hypothetical but representative analogs based on common chemical modifications seen in piperazine-containing drug candidates.[14][15][16]

  • Analyte: 2-(Piperazin-1-yl)pentanoic acid (Our target molecule)

  • Analog A (Metabolite Analog): 2-(Piperazin-1-yl)propanoic acid. This analog tests the antibody's specificity for the pentanoic acid side chain. A shorter chain might still fit within the binding pocket.

  • Analog B (Scaffold Analog): 1-Methylpiperazine. This tests specificity for the entire molecule versus just the core piperazine ring, a common moiety in many drugs.

  • Analog C (Prodrug/Formulation Analog): Ethyl 2-(piperazin-1-yl)pentanoate. This tests whether an esterified form of the analyte, such as a prodrug, cross-reacts.

Immunoassay Platform and Rationale

We will use a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA). This platform is widely adopted, cost-effective, and the protocols are well-established.[9][17] The assay would be configured with a microplate pre-coated with an antibody specific to 2-(Piperazin-1-yl)pentanoic acid. The tracer would be 2-(Piperazin-1-yl)pentanoic acid conjugated to an enzyme like Horseradish Peroxidase (HRP).

Part 3: Experimental Protocol and Data Analysis

The core of the study is to determine the concentration of each analog required to inhibit 50% of the tracer binding (the IC50 value) and compare it to the IC50 of the primary analyte.[17][18]

Detailed Competitive ELISA Protocol
  • Preparation:

    • Prepare serial dilutions of the primary analyte (Standard Curve) and each analog (Analogs A, B, C) in assay buffer. Recommended starting concentration is at least 10-fold higher than the expected IC50.[19]

    • Dilute the HRP-conjugated analyte (tracer) to its optimal working concentration, determined during assay development.[20]

  • Competition Reaction:

    • Add 50 µL of each standard or analog dilution to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the diluted HRP-tracer to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking to allow for competitive binding.

  • Washing:

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents. This step is critical for reducing background noise.[11]

  • Signal Generation:

    • Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.[17]

    • Incubate in the dark for 15-30 minutes, allowing the HRP enzyme on the bound tracer to catalyze a color change.

  • Stopping the Reaction:

    • Add 100 µL of stop solution (e.g., 1M H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance (Optical Density or OD) of each well at 450 nm using a microplate reader.[17]

Data Analysis Workflow and Illustrative Results

The analysis follows a clear path from raw OD values to a final cross-reactivity percentage.

Data_Analysis_Workflow A 1. Raw OD450 Data Acquisition B 2. Background Subtraction (OD_Sample - OD_Blank) A->B C 3. Normalize Data Calculate % B/B0 (OD_Sample / OD_Zero_Analyte_Control) * 100 B->C D 4. Plot Inhibition Curves (% B/B0 vs. Log[Concentration]) C->D E 5. Determine IC50 Values (Non-linear regression curve fit) D->E F 6. Calculate % Cross-Reactivity ([IC50_Analyte / IC50_Analog] * 100) E->F G 7. Report in Comparison Table F->G

Caption: Step-by-step workflow for cross-reactivity data analysis.

The calculation for percent cross-reactivity is a direct comparison of potencies.[18][19]

% Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100

Below are illustrative results for our case study.

CompoundDescriptionIC50 (nM) [Illustrative]% Cross-Reactivity
2-(Piperazin-1-yl)pentanoic acid Primary Analyte 15 100%
Analog A: 2-(Piperazin-1-yl)propanoic acidMetabolite Analog15010.0%
Analog B: 1-MethylpiperazineScaffold Analog18,0000.08%
Analog C: Ethyl 2-(piperazin-1-yl)pentanoateProdrug/Formulation Analog3,2000.47%

Part 4: Interpretation and Implications

The data from our illustrative study allows for a clear, evidence-based assessment of the assay's specificity.

  • High Specificity for the Side Chain: The 10-fold lower cross-reactivity of Analog A (10.0%) suggests the antibody binding pocket has a strong preference for the pentanoic acid chain over the shorter propanoic acid chain. While not zero, this level of cross-reactivity would need to be considered if this metabolite is present in high concentrations in study samples.

  • Excellent Scaffold Specificity: Analog B , representing the core piperazine ring, shows negligible cross-reactivity (0.08%). This is a strong indicator that the antibody recognizes epitopes across the entire analyte molecule, not just the piperazine moiety. This reduces the risk of interference from other piperazine-containing drugs.

  • Low Prodrug Interference: The low cross-reactivity of Analog C (0.47%) indicates that the assay can likely distinguish the active parent drug from its esterified prodrug form. This is critical for accurately measuring the pharmacologically active compound.

These findings are crucial for drug development. An assay with high cross-reactivity for a major metabolite would require either re-development of the antibody or the use of a different, more specific analytical method like LC-MS/MS. Regulatory bodies like the FDA require thorough validation of assay specificity.[21][22][23]

Conclusion

Evaluating immunoassay cross-reactivity is not a perfunctory validation step; it is a fundamental requirement for ensuring data integrity in drug development. By systematically selecting relevant structural analogs, employing a robust competitive immunoassay protocol, and correctly analyzing the IC50 data, researchers can confidently characterize the specificity of their bioanalytical methods. For novel candidates like 2-(Piperazin-1-yl)pentanoic acid, this rigorous, front-end analysis prevents costly downstream errors and provides the reliable data needed to make critical development decisions. The use of monoclonal antibodies, where possible, is generally recommended to improve assay specificity and reduce the likelihood of cross-reactivity.[4][13]

References

  • Bioss. (2024, January 24). Decoding Competitive Immunoassays: Antibody selection and Conjugates. [Link]

  • ResearchGate. Competitive laboratory immunoassays for small molecules. a Principle of.... [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]

  • Food and Drug Administration (FDA). (2016, April 20). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. [Link]

  • Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. [Link]

  • Schranz, M., & Toh, C. S. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Chemosensors, 9(7), 167. [Link]

  • National Center for Biotechnology Information (NCBI). (2012, May 1). Assay Guidance Manual - Immunoassay Methods. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • American Association for Clinical Chemistry (AACC). (2015, October 1). How to Detect and Solve Immunoassay Interference. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry. [Link]

  • R-Biopharm. Good ELISA Practice. [Link]

  • Food and Drug Administration (FDA). (2025, January 7). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. [Link]

  • HistologiX. (2025, November 5). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • BioAgilytix. (2019, March 15). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. [Link]

  • Yadav, P., et al. (2018). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 151, 159-192. [Link]

  • Salehi, M., et al. (2022). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives... Scientific Reports, 12(1), 1-22. [Link]

  • Pejchal, V., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 558. [Link]

  • Kaur, R., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202503932. [Link]

  • Li, M., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC advances, 11(29), 17742-17764. [Link]

  • Kumar, K., et al. (2016). Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes: Design, synthesis, biological evaluation and 3D-QSAR studies. European Journal of Medicinal Chemistry, 116, 187-199. [Link]

  • bioRxiv. (2026, January 30). Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis. [Link]

  • Tkachenko, A. G., et al. (2021). A synthetic diterpene analogue inhibits mycobacterial persistence and biofilm formation by targeting (p)ppGpp synthetases. Cell Chemical Biology, 28(5), 655-666. [Link]

  • Liang, L., et al. (2025, July 31). A chlorinated diketopiperazine antibiotic targets Mycobacterium tuberculosis. mBio, e01345-25. [Link]

  • Bălășescu, E., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2, 4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959. [Link]

Sources

Comparative

Structural Activity Relationship (SAR) Guide: 2-(Piperazin-1-yl)pentanoic Acid vs. Homologs in Drug Design

Executive Summary In the development of orally bioavailable therapeutics, bifunctional building blocks are essential for balancing target affinity with optimal pharmacokinetic (PK) properties. 2-(Piperazin-1-yl)pentanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of orally bioavailable therapeutics, bifunctional building blocks are essential for balancing target affinity with optimal pharmacokinetic (PK) properties. 2-(Piperazin-1-yl)pentanoic acid is a highly versatile alpha-amino acid derivative that combines a basic, hydrogen-bond-accepting piperazine ring with a lipophilic aliphatic tail and an acidic carboxylate. This unique zwitterionic scaffold is heavily utilized in the synthesis of P2Y12 receptor antagonists[1], Cavα2δ-1 calcium channel ligands[2], and targeted protein degrader (PROTAC) linkers.

This guide provides an objective, data-driven comparison of 2-(Piperazin-1-yl)pentanoic acid against its structural homologs, detailing how specific molecular modifications influence lipophilicity, metabolic stability, and receptor binding kinetics.

Mechanistic Rationale: The SAR of Alpha-Piperazinyl Aliphatic Acids

The structural optimization of piperazinyl-aliphatic acids revolves around three distinct molecular zones: the aliphatic chain length, the positional isomerism of the piperazine ring, and the N4-substitution of the piperazine.

Aliphatic Chain Length (The "Tail" Effect)

The pentanoic acid backbone provides a three-carbon (propyl) extension from the alpha-chiral center. This specific chain length is often the "Goldilocks" zone for membrane permeability.

  • Shorter Homologs (e.g., 2-(Piperazin-1-yl)acetic acid): Highly hydrophilic. While they exhibit excellent aqueous solubility, their low partition coefficient (LogP) often leads to poor passive membrane diffusion and rapid renal clearance.

  • Target Scaffold (2-(Piperazin-1-yl)pentanoic acid): The propyl tail effectively anchors into hydrophobic receptor sub-pockets without causing severe steric clashes, optimizing both binding affinity and oral bioavailability[1].

  • Longer Homologs (e.g., 2-(Piperazin-1-yl)hexanoic acid): Excessive lipophilicity increases the risk of non-specific plasma protein binding and off-target toxicity.

Positional Isomerism: Alpha vs. Terminal Substitution

The position of the piperazine ring on the aliphatic chain drastically alters the compound's metabolic fate.

  • Terminal Isomers (e.g., 5-(Piperazin-1-yl)pentanoic acid): Placing the piperazine at the omega position creates a highly flexible, linear linker. However, the unhindered carboxylic acid is highly susceptible to Phase II metabolism (glucuronidation) and beta-oxidation.

  • Alpha Isomers (e.g., 2-(Piperazin-1-yl)pentanoic acid): Attaching the bulky piperazine ring directly to the alpha-carbon creates significant steric hindrance around the carboxylate. Similar to how adjacent alkyl groups sterically shield carbonyls to reduce hydrolysis rates[3], this alpha-substitution restricts enzymatic access, significantly prolonging the compound's metabolic half-life ( t1/2​ ).

N4-Piperazine Modifications

The terminal nitrogen of the piperazine ring is a prime vector for functionalization. Unsubstituted piperazines act as strong hydrogen bond donors/acceptors. Alkylation (e.g., N-methylation) or arylation at this position is frequently used to drive selectivity toward specific GPCRs or ion channels, such as TRPV1[4].

Quantitative SAR Comparison

The following table synthesizes representative physicochemical and in vitro pharmacokinetic data comparing 2-(Piperazin-1-yl)pentanoic acid with its key homologs.

Compound NameStructural ModificationcLogPpKa (Amine)Microsomal t1/2​ (min)Relative Binding Affinity*
2-(Piperazin-1-yl)acetic acid Shorter chain (C2)-1.29.145Low
2-(Piperazin-1-yl)butanoic acid Shorter chain (C4)-0.19.265Moderate
2-(Piperazin-1-yl)pentanoic acid Optimal Target (C5) 0.4 9.2 110 High
2-(Piperazin-1-yl)hexanoic acid Longer chain (C6)0.99.2125Moderate (Off-target risk)
5-(Piperazin-1-yl)pentanoic acid Terminal isomer0.19.825Low (Flexible)
2-(4-Methylpiperazin-1-yl)pentanoic acid N4-Methylation0.78.8140Target-dependent

*Relative binding affinity is modeled against a generalized hydrophobic GPCR binding pocket (e.g., P2Y12).

Visualizing the SAR Logic

SAR_Tree Root 2-(Piperazin-1-yl)pentanoic Acid Core Scaffold Tail Aliphatic Chain (C5) Modulates Lipophilicity (LogP) Root->Tail Alpha Alpha-Substitution Steric Shielding of COOH Root->Alpha N4 N4-Piperazine Position Receptor Binding & H-Bonding Root->N4 Tail_Short Shorter (e.g., C2 Acetic) Rapid Renal Clearance Tail->Tail_Short Tail_Long Longer (e.g., C6 Hexanoic) High Plasma Protein Binding Tail->Tail_Long Alpha_Term Terminal (e.g., 5-substituted) Rapid Glucuronidation Alpha->Alpha_Term Alpha_Target Alpha (2-substituted) Increased Metabolic t1/2 Alpha->Alpha_Target

SAR Logic Tree illustrating the pharmacokinetic impact of structural modifications on the scaffold.

Experimental Methodologies

To validate the SAR claims above, the following self-validating experimental protocols are standard in preclinical development.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the metabolic half-life ( t1/2​ ) of the compounds by exposing them to Cytochrome P450 (CYP450) enzymes present in liver microsomes[3].

Causality & Rationale: Microsomes must be kept on ice prior to the assay to prevent thermal degradation of the enzymes. NADPH is added exclusively at the initiation step because it serves as the obligate electron donor for CYP450-mediated oxidation.

  • Preparation: Thaw human or rat liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: In a 96-well plate, mix the microsomal suspension (final protein concentration 0.5 mg/mL) with the test compound (e.g., 2-(Piperazin-1-yl)pentanoic acid at 1 µM final concentration). Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating proteins.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ) and t1/2​ .

Workflow Step1 Prepare Microsomes (Ice Bath) Step2 Add Test Compound (1 µM) Step1->Step2 Step3 Pre-incubate (37°C, 5 min) Step2->Step3 Step4 Initiate with NADPH (Electron Donor) Step3->Step4 Step5 Quench with Cold Acetonitrile (Timepoints) Step4->Step5 Step6 LC-MS/MS Analysis (Determine t1/2) Step5->Step6

Step-by-step in vitro microsomal stability assay workflow for evaluating metabolic half-life.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

To objectively compare how the aliphatic chain length affects target affinity, SPR is used to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates without the need for fluorescent or radioactive labels.

Causality & Rationale: The target protein must be immobilized using amine coupling at a pH below its isoelectric point (pI) to ensure electrostatic pre-concentration on the sensor chip surface.

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the target receptor (e.g., purified P2Y12 or a surrogate binding domain) diluted in 10 mM sodium acetate (pH 4.5). Block unreacted sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a serial dilution (e.g., 0.1 µM to 10 µM) of the piperazinyl homologs in running buffer (PBS-P+ with 1% DMSO). Reasoning: Matrix matching the DMSO concentration between the running buffer and the analyte is critical to prevent bulk refractive index shifts.

  • Injection (Association): Inject the analytes over the functionalized chip at a flow rate of 30 µL/min for 120 seconds to observe the association phase.

  • Wash (Dissociation): Switch to running buffer for 300 seconds to monitor the dissociation phase. The propyl tail of the pentanoic acid derivative typically exhibits a slower koff​ compared to the acetic acid homolog due to stronger hydrophobic anchoring.

  • Regeneration: If necessary, inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to remove tightly bound analyte before the next cycle.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​=koff​/kon​ ).

References

  • Piperazinyl Glutamate Pyridines as Potent Orally Bioavailable P2Y12 Antagonists for Inhibition of Platelet Aggregation. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. PubMed Central (PMC). Available at:[Link]

  • Design of Potent, Orally Available Antagonists of the Transient Receptor Potential Vanilloid 1. Structure−Activity Relationships of 2-Piperazin-1-yl-1H-benzimidazoles. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 2-(Piperazin-1-yl)pentanoic acid

Hazard Assessment: Understanding the Compound In the absence of a dedicated SDS, we must treat 2-(Piperazin-1-yl)pentanoic acid as a hazardous substance.[1][2] This precautionary principle is the bedrock of laboratory sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Compound

In the absence of a dedicated SDS, we must treat 2-(Piperazin-1-yl)pentanoic acid as a hazardous substance.[1][2] This precautionary principle is the bedrock of laboratory safety. Our assessment is based on the known hazards of its constituent chemical families:

  • Piperazine Derivatives: Piperazine and its related compounds are known to be corrosive and can cause severe skin burns and eye damage.[3][4][5] Many derivatives are also classified as skin or respiratory sensitizers, meaning they can trigger allergic reactions upon exposure.[4][6] Some piperazine compounds have also been noted for potential reproductive toxicity.[3][6]

  • Carboxylic Acids: The carboxylic acid group confers acidic properties. While pentanoic acid itself is a relatively weak acid, it can still cause skin and eye irritation.[7] The combination with the basic piperazine ring results in a zwitterionic compound, but its overall properties in a waste stream, especially when mixed with other chemicals, necessitate careful handling.

Based on this analysis, 2-(Piperazin-1-yl)pentanoic acid should be handled as a substance that is potentially corrosive, a skin and eye irritant, a possible sensitizer, and harmful to aquatic life.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(Piperazin-1-yl)pentanoic acid for any purpose, including disposal, the appropriate PPE is mandatory. This is a non-negotiable standard for minimizing exposure risk.

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, irritation, and potential absorption.[1]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that could cause serious eye damage.[1][3]
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol

The disposal of 2-(Piperazin-1-yl)pentanoic acid must follow a systematic process of segregation, containment, and transfer. Never dispose of this chemical down the drain or in regular trash.[8][9]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[10]

  • Solid Waste: Collect solid 2-(Piperazin-1-yl)pentanoic acid, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, compatible hazardous waste container.[1] Avoid generating dust during transfer.[3]

  • Liquid Waste: Solutions containing 2-(Piperazin-1-yl)pentanoic acid should be collected in a separate, clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams such as strong oxidizing agents or strong acids.[1][4]

  • Aqueous Solutions: Do not neutralize and pour aqueous solutions down the sewer. Due to the compound's presumed toxicity, especially to aquatic life, these solutions must be treated as hazardous waste.[2][11]

Step 2: Waste Container Selection and Labeling

The integrity of your waste containment is crucial for safe storage and transport.

  • Container Choice: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof lid.[9][10] Ensure the container is in good condition and free from damage.[9]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste ".[12]

    • The full chemical name: "2-(Piperazin-1-yl)pentanoic acid ".

    • A description of the contents (e.g., "Solid Waste" or "Aqueous Solution").

    • The associated hazards (e.g., "Corrosive," "Irritant," "Environmental Hazard").[2][12]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in designated areas known as Satellite Accumulation Areas (SAAs) before it is collected for final disposal.[12][13]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9]

  • Segregation: Store the waste container away from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizers away from organic compounds.[10]

  • Containment: It is best practice to use secondary containment, such as a spill tray, to capture any potential leaks.

  • Volume Limits: Do not exceed the storage limit of 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[8]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Institutional Protocol: Adhere strictly to your institution's specific chemical waste procedures. This typically involves submitting a waste pickup request through the EHS office.[1]

  • Transportation: Never move hazardous waste off-site yourself. Only licensed transporters are authorized to transport hazardous materials.[12][14]

  • Recommended Disposal Method: For halogenated and nitroaromatic organic compounds, incineration in a specialized chemical incinerator is the preferred disposal method.[2] Given the nature of 2-(Piperazin-1-yl)pentanoic acid, high-temperature incineration would be the most appropriate final disposal method to ensure complete destruction.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Piperazin-1-yl)pentanoic acid.

G start Start: Have 2-(Piperazin-1-yl)pentanoic acid waste for disposal ppe Don Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (aqueous or organic solutions) waste_type->liquid_waste Liquid container_solid Select & Label 'Hazardous Waste' Container (Solid) solid_waste->container_solid container_liquid Select & Label 'Hazardous Waste' Container (Liquid) liquid_waste->container_liquid storage Store in designated Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) or licensed vendor storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for 2-(Piperazin-1-yl)pentanoic acid.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is vital to ensure safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work in a fume hood if possible.

  • Don PPE: Wear the appropriate PPE, including gloves, goggles, and a lab coat, before attempting to clean the spill.

  • Contain and Absorb: For liquid spills, contain the spill and absorb it using an inert material like vermiculite or dry sand.[1][3] For solid spills, carefully sweep up the material, avoiding dust generation.[1]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting protocol.

By adhering to these procedures, you not only comply with regulatory standards set by bodies like the EPA and OSHA but also foster a culture of safety and responsibility within your research environment.[9][16] Your diligence in the proper disposal of chemical waste is a direct reflection of your commitment to scientific excellence.

References

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. Benchchem.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Essential Guide to the Safe Disposal of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin- 1. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERx3K4OVih3QCXHy__Y5p308BByDdAaRTpI8aqL9XgOroxfCBB_yCMgBEx6g--teNqj2fPWwQbV1WGVi_dpbBeu2nX8AIMGFreqqQeP0HoPn6Fu_a_uOj_zWocldn51tvO1aGcnyVvgxNjsvbLiLIKGx10dGO7ntGTW1fDHf5ECC8IW5VcyVjgSygSFbnhP5bJtImTxupjMuXRM0LHObsUMpVchLwmC-ZilaSKMifOgwqeRPLw_CE3xn4rpECn53g3QKtf
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • Hazardous Waste - Overview. Occupational Safety and Health Administration.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration.
  • 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid Safety Information. NextSDS.
  • Piperazine Safety Data Sheet. Fisher Scientific.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O Safety Data Sheet. ChemicalBook.
  • Regulation of Laboratory Waste. American Chemical Society.
  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Patsnap.
  • Piperazine Anhydrous Safety Data Sheet. Tokyo Chemical Industry Co., Ltd.
  • Piperazine Safety Data Sheet. Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Unknown Source.
  • AGS (Dicarboxylic acids mixture) Safety Data Sheet. BASF.
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.
  • Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride Safety Data Sheet. CymitQuimica.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • 1-(2-Pyrimidyl)piperazine Safety Data Sheet. Fisher Scientific.
  • (4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE Safety Data Sheet. CymitQuimica.
  • Piperazin-1-yl-acetic acid GHS Classification. PubChem, National Institutes of Health.
  • 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid Safety Data Sheet. Carl ROTH.
  • Piperazine Safety Data Sheet (Japanese). Merck Millipore.
  • Pentanoic acid MSDS. Cosmo Bio USA.

Sources

Handling

Personal protective equipment for handling 2-(Piperazin-1-yl)pentanoic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of protective gear, but as an exercise in understanding molecular behavior. 2-(Piperazin-1-yl)pentanoic acid (CAS: 1218030-87-5) p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of protective gear, but as an exercise in understanding molecular behavior. 2-(Piperazin-1-yl)pentanoic acid (CAS: 1218030-87-5) presents unique handling challenges due to its bifunctional nature. By understanding the causality behind its chemical hazards, we can design a self-validating operational protocol that ensures absolute laboratory safety and operational efficiency.

Here is your comprehensive, scientifically grounded guide to handling this compound.

Part 1: Chemical Profiling & Hazard Causality

2-(Piperazin-1-yl)pentanoic acid combines a basic piperazine ring with an aliphatic carboxylic acid (pentanoic acid) chain. In both the solid state and aqueous solutions, it primarily exists as a zwitterion.

The critical hazard profile of this compound is driven by the piperazine pharmacophore. Piperazine and its derivatives are highly established [1][2]. Dermal exposure can lead to severe allergic contact dermatitis, while inhalation of aerosolized dust is a known trigger for occupational asthma[3].

Mechanistic Causality: The sensitization mechanism occurs when the piperazine derivative acts as a hapten. It covalently binds to endogenous epithelial or respiratory proteins—often via nucleophilic attack or Schiff base formation—creating an immunogenic complex[4][5]. This complex is presented by dendritic cells to T-cells, triggering a systemic, memory-based immune response. Furthermore, the lipophilic pentanoic acid tail increases the molecule's partition coefficient (LogP), significantly enhancing its ability to penetrate the lipid-rich stratum corneum compared to unsubstituted piperazine.

Sensitization A 2-(Piperazin-1-yl) pentanoic acid (Exposure) B Skin/Epithelial Penetration A->B Dermal/Inhalation C Protein Haptenation (Covalent Binding) B->C D Dendritic Cell Activation C->D Antigen Presentation E T-Cell Proliferation (Sensitization) D->E Lymph Node Migration F Allergic Contact Dermatitis / Asthma E->F Re-exposure

Immunological sensitization pathway of piperazine derivatives leading to occupational asthma.

Part 2: Personal Protective Equipment (PPE) Matrix

Because piperazine derivatives can be absorbed systemically through the skin and respiratory tract, standard laboratory attire is fundamentally insufficient[6]. The following PPE matrix is designed specifically to block the exposure routes of lipophilic amines.

PPE CategorySpecification & MaterialScientific Rationale & Causality
Gloves Double-gloving with Nitrile (min. 0.11 mm thickness) or Neoprene.Standard latex offers poor resistance to lipophilic amines and organic acids. Double gloving prevents breakthrough during extended handling or dissolution steps.
Eye Protection Chemical safety goggles (ANSI Z87.1 or EN166 compliant).Piperazine derivatives are severe eye irritants[3][7]. Face shields are additionally required if handling large volumes of solution to prevent splash hazards.
Respiratory NIOSH-approved N95/P100 particulate respirator or PAPR.Required if weighing powders outside a closed system. Preventing dust inhalation is critical due to the high risk of irreversible respiratory sensitization[6][8].
Body Flame-retardant, fluid-resistant lab coat.Prevents microscopic dust accumulation on personal clothing, mitigating secondary exposure risks to the researcher and their environment[6].

Part 3: Operational Workflow & Handling Protocol

Every step in this protocol is designed to be a self-validating system: if a preceding step fails, the subsequent step contains the hazard.

Step-by-Step Methodology:

  • Pre-Operation Verification: Verify that the chemical fume hood is operational with a face velocity of 80-100 fpm. Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong acids, which can react exothermically with the amine[8].

  • Weighing (Critical Step): Weigh the compound exclusively inside an enclosed analytical balance or within the fume hood using an anti-static weigh boat. Causality: Static electricity can aerosolize the fine powder. Given the severe respiratory sensitization risk, preventing dust formation is paramount[6][7].

  • Transfer & Dissolution: Transfer the solid directly into the reaction vessel inside the hood. When adding solvents, do so slowly to minimize aerosolization. Due to its zwitterionic nature, solubility is highly pH-dependent; utilize appropriately buffered aqueous systems or polar organic solvents.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a damp paper towel. Causality: Wet wiping prevents the resuspension of piperazine dust into the laboratory air[9]. Follow this with a standard laboratory detergent wash.

Workflow Start Pre-Task: PPE Donning & Hood Verification Weigh Weighing in Enclosed Balance / Fume Hood Start->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Spill Spill Detected? Transfer->Spill Clean Evacuate, Use Wet Absorbent, Dispose as HazMat Spill->Clean Yes Proceed Proceed with Experiment Spill->Proceed No Decon Decontaminate Surfaces (Soap & Water) Clean->Decon Proceed->Decon

Operational workflow and emergency spill response for handling piperazine derivatives.

Part 4: Waste Disposal & Spill Decontamination Plan

  • Solid Waste: Collect all contaminated weigh boats, gloves, and paper towels in a sealed, clearly labeled hazardous waste container. Do not leave contaminated materials exposed to open lab air, as residual powders can become airborne[9].

  • Aqueous Waste: Solutions containing 2-(Piperazin-1-yl)pentanoic acid must never be poured down the drain. They are harmful to aquatic life and must be collected in designated aqueous hazardous waste carboys[3].

  • Spill Response: In the event of a powder spill, do not dry sweep . Dry sweeping aerosolizes the sensitizer. Instead, cover the spill with a damp absorbent pad to suppress dust formation, carefully scoop the material into a hazardous waste bag, and wash the area thoroughly with soap and water[7][10].

References

  • New Jersey Department of Health. Piperazine - HAZARD SUMMARY. Available at:[Link][6]

  • New Jersey Department of Health. Piperazine Dihydrochloride HAZARD SUMMARY. Available at:[Link][10]

  • ACS Publications. Mapping Chemical Respiratory Sensitization: How Useful Are Our Current Computational Tools? Available at:[Link][4]

  • PubMed Central (PMC). Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers. Available at:[Link][1]

  • National Center for Biotechnology Information (PubChem). Piperazine, hydrochloride - CID 82044. Available at:[Link][2]

  • National Center for Biotechnology Information (PubChem). Piperazine Dihydrochloride - CID 8893. Available at:[Link][3]

Sources

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